molecular formula C64H101NO16 B15566611 Linearmycin A

Linearmycin A

Cat. No.: B15566611
M. Wt: 1140.5 g/mol
InChI Key: FHAYEICQQMDOQQ-UHFFFAOYSA-N
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Description

Linearmycin A is a useful research compound. Its molecular formula is C64H101NO16 and its molecular weight is 1140.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

60-amino-15,17,29,33,35,37,41,43,45,47,51,55,57-tridecahydroxy-2,14,16,30-tetramethyl-31-oxohexaconta-2,4,6,8,12,18,20,22,24,26,38,48,52-tridecaenoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H101NO16/c1-46(27-19-15-11-7-5-8-12-16-20-28-47(2)64(80)81)63(79)49(4)61(77)37-22-18-14-10-6-9-13-17-21-36-60(76)48(3)62(78)45-59(75)44-58(74)42-54(70)34-25-33-53(69)41-57(73)43-56(72)40-52(68)32-24-30-50(66)29-23-31-51(67)39-55(71)35-26-38-65/h5-10,12-14,16-25,27-29,32,34,37,46,48-61,63,66-77,79H,11,15,26,30-31,33,35-36,38-45,65H2,1-4H3,(H,80,81)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHAYEICQQMDOQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CCCC=CC=CC=CC=C(C)C(=O)O)C(C(C)C(C=CC=CC=CC=CC=CCC(C(C)C(=O)CC(CC(CC(C=CCC(CC(CC(CC(C=CCC(C=CCC(CC(CCCN)O)O)O)O)O)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H101NO16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1140.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Blueprint: A Technical Guide to the Identification of the Linearmycin A Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data associated with the identification and characterization of the linearmycin A biosynthetic gene cluster (BGC). This compound, a potent polyketide antibiotic produced by Streptomyces sp. Mg1, exhibits both antifungal and antibacterial properties. Its unique biosynthesis is intricately linked to the formation of extracellular vesicles, which are believed to facilitate the transport of this largely insoluble molecule. This guide details the genetic basis of this compound production, outlines the experimental protocols for BGC identification, and presents the current understanding of its biosynthetic pathway.

Core Genetic Architecture of this compound Biosynthesis

The biosynthesis of this compound is orchestrated by a large Type I polyketide synthase (PKS) gene cluster, designated BGC0002072 in the MIBiG database.[1] This cluster, identified in Streptomyces sp. Mg1, is comprised of 27 open reading frames (ORFs) spanning a significant portion of the bacterial chromosome. These genes encode the core PKS enzymes, tailoring enzymes, regulatory proteins, and transport-related proteins necessary for the synthesis and secretion of this compound.

Table 1: Genes of the this compound Biosynthetic Gene Cluster in Streptomyces sp. Mg1
Locus TagGene NamePutative FunctionGenomic Location
M444_04750lnyTAgmatinase1061319 - 1062308 (-)
M444_04755lnySArginase1062400 - 1063332 (-)
M444_04760lnyRTetR family transcriptional regulator1063541 - 1064152 (+)
M444_04765lnyQABC transporter ATP-binding protein1064243 - 1065502 (+)
M444_04770lnyPABC transporter permease1065511 - 1066467 (+)
M444_04775lnyOAcyl-CoA dehydrogenase1066746 - 1067909 (-)
M444_04780lnyNAcyl-CoA synthetase1067906 - 1069375 (-)
M444_04785lnyM3-oxoacyl-ACP synthase1069480 - 1070742 (-)
M444_04790lnyLAcyl-CoA dehydrogenase1070739 - 1071923 (-)
M444_04795lnyKEnoyl-CoA hydratase/isomerase1071920 - 1072714 (-)
M444_04800lnyJ3-hydroxyacyl-CoA dehydrogenase1072723 - 1073532 (-)
M444_04805lnyIAcyltransferase1073529 - 1074812 (-)
M444_04810lnyHAPolyketide synthase1074809 - 1086313 (-)
M444_04815lnyHIPolyketide synthase1086310 - 1104891 (-)
M444_04820lnyGThioesterase1105001 - 1105807 (-)
M444_04825lnyFAcyl carrier protein1105870 - 1106151 (-)
M444_04830lnyEKetosynthase1106236 - 1107519 (-)
M444_04835lnyDAcyltransferase1107516 - 1108745 (-)
M444_04840lnyCDehydratase1108742 - 1109725 (-)
M444_04845lnyBKetoreductase1109722 - 1110645 (-)
M444_04850lnyAAcyl carrier protein phosphodiesterase1110730 - 1111692 (-)
M444_04855-Hypothetical protein1111818 - 1112228 (-)
M444_04860-Hypothetical protein1112341 - 1112754 (-)
M444_04865-Hypothetical protein1112858 - 1113271 (-)
M444_04870-Hypothetical protein1113384 - 1113797 (-)
M444_04875-Hypothetical protein1113901 - 1114314 (-)
M444_04880-Hypothetical protein1114418 - 1114831 (-)

Data sourced from MIBiG accession BGC0002072.[1]

Quantitative Insights into this compound Bioactivity

While specific production titers for this compound from Streptomyces sp. Mg1 are not extensively reported in the literature, its potent biological activity has been quantified through minimum inhibitory concentration (MIC) assays.

Table 2: Bioactivity of this compound
Target OrganismTypeBioactivity (MIC)
Staphylococcus aureusBacterium3.1 µ g/disc
Escherichia coliBacterium1.6 µ g/disc
Saccharomyces cerevisiaeFungus0.1 µ g/disc
Candida albicansFungus1.6 µ g/disc
Aspergillus nigerFungus0.2 µ g/disc

Data from Cayman Chemical product information sheet.[2][3]

Experimental Workflow for BGC Identification

The identification of the this compound BGC followed a now-classic genome mining and functional verification workflow. This process begins with the cultivation of the producing organism and extraction of its genomic DNA, followed by the construction of a genomic library. This library is then screened for clones containing PKS genes, and candidate clones are sequenced and annotated. Finally, the function of the putative BGC is confirmed through gene knockout experiments.

BGC_Identification_Workflow cluster_cultivation Strain Cultivation & DNA Isolation cluster_library Genomic Library Construction cluster_screening Library Screening & Sequencing cluster_confirmation Functional Confirmation start Cultivate Streptomyces sp. Mg1 gDNA_iso Genomic DNA Isolation start->gDNA_iso partial_digest Partial Restriction Digest of gDNA gDNA_iso->partial_digest ligation Ligation into Cosmid Vector partial_digest->ligation packaging In vitro Packaging & Transduction ligation->packaging screening Screening for PKS Genes (e.g., PCR, Hybridization) packaging->screening sequencing Sequencing of Positive Clones screening->sequencing annotation Bioinformatic Analysis (antiSMASH) sequencing->annotation knockout Targeted Gene Knockout (e.g., lnyI) annotation->knockout analysis Phenotypic Analysis (HPLC, Bioassays) knockout->analysis end This compound BGC Identified analysis->end BGC Confirmed

Figure 1: Experimental workflow for the identification of the this compound BGC.

Detailed Experimental Protocols

The following protocols are representative of the methods used for the identification of the this compound BGC and are based on established techniques for genetic manipulation of Streptomyces.

Genomic DNA Isolation from Streptomyces sp. Mg1

High-quality genomic DNA is a prerequisite for constructing a representative genomic library.

  • Materials:

    • Streptomyces sp. Mg1 culture grown in a suitable liquid medium (e.g., TSB or YEME).

    • Lysis buffer (50 mM Tris-HCl pH 8.0, 50 mM EDTA, 3% SDS, 10 mg/mL lysozyme).

    • Proteinase K (20 mg/mL).

    • Phenol:chloroform:isoamyl alcohol (25:24:1).

    • Isopropanol.

    • 70% Ethanol.

    • TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA).

  • Procedure:

    • Harvest mycelia from a liquid culture by centrifugation.

    • Resuspend the cell pellet in lysis buffer and incubate at 37°C for 1-2 hours to degrade the cell wall.

    • Add Proteinase K to a final concentration of 200 µg/mL and incubate at 55°C for 2 hours to denature proteins.

    • Perform a phenol:chloroform:isoamyl alcohol extraction to remove proteins and other cellular debris.

    • Precipitate the genomic DNA from the aqueous phase by adding 0.6 volumes of isopropanol.

    • Spool the DNA, wash with 70% ethanol, and air-dry briefly.

    • Resuspend the DNA in TE buffer. Assess quality and quantity by spectrophotometry and agarose (B213101) gel electrophoresis.

Cosmid Library Construction

A cosmid library allows for the cloning of large DNA fragments, which is essential for capturing entire biosynthetic gene clusters.

  • Materials:

    • High-molecular-weight genomic DNA from Streptomyces sp. Mg1.

    • Cosmid vector (e.g., pOJ446 or SuperCos1).

    • Restriction enzymes (e.g., Sau3AI for partial digestion, and an enzyme that linearizes the cosmid vector, such as BamHI).

    • T4 DNA Ligase.

    • Gigapack III XL packaging extract (or similar).

    • E. coli host strain (e.g., XL1-Blue MR).

  • Procedure:

    • Perform a partial digestion of the genomic DNA with Sau3AI to generate fragments in the 35-45 kb range. Optimize digestion time to achieve the desired size distribution.

    • Dephosphorylate the linearized cosmid vector to prevent self-ligation.

    • Ligate the size-selected genomic DNA fragments with the prepared cosmid vector.

    • Package the ligation products into lambda phage particles using a packaging extract.

    • Transduce the E. coli host strain with the packaged cosmids and select for antibiotic-resistant colonies, each representing a clone from the genomic library.

Library Screening for PKS Genes

Screening the library is a critical step to identify clones that harbor the gene cluster of interest.

  • Materials:

    • Cosmid library plated on agar (B569324) plates.

    • Nylon membranes.

    • PCR reagents.

    • Degenerate primers targeting conserved domains of Type I PKS genes (e.g., ketosynthase domain).

    • Alternatively, a labeled DNA probe corresponding to a known PKS gene for colony hybridization.

  • Procedure (PCR-based screening):

    • Prepare pooled DNA from sections of the library.

    • Perform PCR on the pooled DNA using degenerate primers for PKS genes.

    • Identify positive pools and subsequently screen individual clones within those pools to isolate the cosmid containing the PKS gene cluster.

Gene Knockout for Functional Confirmation

To definitively link the identified BGC to this compound production, a key gene within the cluster is inactivated. The study by Hoefler et al. (2017) targeted lnyI, which encodes a putative acyltransferase required for the initiation of polyketide synthesis.

  • Materials:

    • A temperature-sensitive E. coli - Streptomyces shuttle vector (e.g., pKC1139).

    • An apramycin (B1230331) resistance cassette.

    • Homologous DNA regions flanking the target gene (lnyI).

    • E. coli conjugation donor strain (e.g., ET12567/pUZ8002).

    • Streptomyces sp. Mg1.

  • Procedure (based on Redirect PCR-targeting):

    • Construct a knockout cassette by replacing the target gene (lnyI) with an apramycin resistance gene, flanked by regions homologous to the upstream and downstream sequences of lnyI.

    • Introduce the knockout construct into Streptomyces sp. Mg1 via intergeneric conjugation from E. coli.

    • Select for exconjugants that have undergone a double-crossover homologous recombination event, resulting in the replacement of the native lnyI gene with the resistance cassette.

    • Confirm the gene knockout by PCR and Southern blot analysis.

    • Analyze the mutant strain for the loss of this compound production using HPLC and bioassays. The absence of this compound in the mutant strain confirms the function of the lny gene cluster.

The Biosynthetic Pathway of this compound

This compound is synthesized by a Type I polyketide synthase. This class of enzymes functions as an assembly line, where a series of modules catalyze the iterative addition and modification of two-carbon units derived from small carboxylic acid precursors. The specific sequence and combination of enzymatic domains within each module dictate the final structure of the polyketide. While a detailed module-by-module analysis is pending, the overall pathway can be conceptualized as follows.

LinearmycinA_Biosynthesis cluster_precursors Precursor Supply cluster_pks PKS Assembly Line (lny genes) cluster_post_pks Post-PKS Tailoring acetate (B1210297) Acetate (from Acetyl-CoA) loading Loading Module (incorporates starter unit) acetate->loading propionate (B1217596) Propionate (from Propionyl-CoA) propionate->loading gaba γ-Aminobutyric Acid (GABA) gaba->loading elongation Elongation Modules (iterative addition of acetate/propionate) loading->elongation Chain Elongation & Modification termination Termination Module (Thioesterase) elongation->termination Final Elongation tailoring Tailoring Enzymes (e.g., Hydroxylation, Amination) termination->tailoring Release of Polyketide Chain linearmycin_A This compound tailoring->linearmycin_A

Figure 2: Proposed biosynthetic pathway of this compound.

The biosynthesis is initiated with a starter unit, likely derived from γ-aminobutyric acid (GABA), which provides the terminal amino group. The polyketide chain is then extended through the sequential addition of acetate and propionate units by the PKS modules. Each module contains a specific set of domains (Ketosynthase, Acyltransferase, Dehydratase, Ketoreductase, etc.) that determine the incorporation of the extender unit and the degree of reduction at each step. Finally, the completed polyketide chain is released from the PKS assembly line, likely by a thioesterase domain, and may undergo further modifications by tailoring enzymes to yield the final this compound structure. The identification of the lny gene cluster provides the genetic roadmap for dissecting this intricate biosynthetic process and opens avenues for future synthetic biology efforts to produce novel linearmycin analogs.

References

An In-depth Technical Guide to the Mechanism of Action of Linearmycin A on Bacterial Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which Linearmycin A, a polyene antibiotic produced by Streptomyces sp. Mg1, exerts its antibacterial effects. The document focuses on the direct interaction of this compound with the bacterial cytoplasmic membrane, leading to rapid cell death. This guide synthesizes key quantitative data, details the experimental methodologies used to elucidate this mechanism, and provides visual representations of the critical pathways and workflows.

Core Mechanism of Action: Direct Membrane Disruption

This compound acts as a potent membrane-targeting agent against Gram-positive bacteria, particularly Bacillus species.[1][2][3] Its mechanism does not rely on the inhibition of cellular metabolism, such as DNA replication, transcription, or translation.[1][2] Instead, it directly compromises the integrity of the cytoplasmic membrane, leading to rapid depolarization and subsequent cell lysis. This direct physical interaction with the lipid bilayer makes it a powerful bactericidal agent. Evidence from studies using artificial membrane models (liposomes) confirms that this compound can disrupt lipid bilayers in the absence of any cellular proteins, underscoring its direct membrane-targeting activity.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative findings from studies investigating the antibacterial and membrane-disrupting properties of this compound.

Minimum Inhibitory Concentrations (MIC)

This compound demonstrates potent activity against various Bacillus species. The MIC was determined using a standard broth microdilution assay, defined as the lowest concentration that prevented visible growth after overnight incubation.

Bacterial StrainMIC of this compound (µg/mL)Lysis Observed
Bacillus subtilis 36106.0Yes
Bacillus licheniformis ATCC 1071612.0Yes
Bacillus velezensis FZB4212.0Yes
Bacillus megaterium PV36124.0No

Data sourced from Stubbendieck et al., 2018.

Additionally, initial disc diffusion assays showed activity against Staphylococcus aureus (MIC = 3.1 µ g/disc ) and Escherichia coli (MIC = 1.6 µ g/disc ), though these values are less standardized than broth microdilution results.

Membrane Depolarization in Bacillus subtilis

The effect of this compound on membrane potential was quantified using the voltage-sensitive fluorescent dye DiSC3(5). Depolarization is indicated by an increase in fluorescence as the dye is released from the hyperpolarized membrane into the cytoplasm.

Treatment ConditionRelative Fluorescence Intensity (Arbitrary Units) at 15 min
Untreated B. subtilis 3610~15,000
B. subtilis + this compound preparation (30 mAU s/µL)~45,000
B. subtilis + Gramicidin (Positive Control)~50,000

Representative data extrapolated from fluorescence plots in Stubbendieck et al., 2018. The results show a rapid and significant increase in fluorescence upon exposure to a linearmycin-containing preparation, indicating severe membrane depolarization.

Liposome (B1194612) Disruption via Calcein (B42510) Leakage

The direct lytic effect of this compound on lipid bilayers was assessed by measuring the leakage of calcein from large unilamellar vesicles (LUVs). Complete disruption (100% leakage) was defined by the addition of the detergent Triton X-100.

Treatment ConditionPercentage of Calcein Leakage (%)
Untreated LUVs (Negative Control)0
LUVs + this compound preparation (20 mAU s/µL)~50
LUVs + Triton X-100 (Positive Control)100

Data sourced from Stubbendieck et al., 2018. These findings demonstrate that linearmycin preparations are sufficient to disrupt lipid bilayers directly.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Broth Microdilution MIC Assay

This protocol is used to determine the minimum inhibitory concentration of this compound against various bacterial strains.

  • Inoculum Preparation: Grow bacterial strains overnight in 3% Trypticase Soy Broth (TSB). Dilute the overnight culture to a standardized density (e.g., 0.5 McFarland standard).

  • Serial Dilution: Prepare a two-fold serial dilution of the this compound preparation in a 96-well microtiter plate containing fresh TSB.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (no antibiotic) and a negative control (no bacteria).

  • Incubation: Incubate the plate at 30°C or 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Membrane Depolarization Assay

This assay measures changes in bacterial membrane potential using the fluorescent dye DiSC3(5).

  • Cell Preparation: Culture B. subtilis to mid-log phase (OD600 ≈ 0.5-1.0). Harvest the cells by centrifugation, wash with a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose), and resuspend to a final OD600 of approximately 0.2.

  • Dye Loading: Add DiSC3(5) to the cell suspension to a final concentration of 1 µM. Allow the dye to incorporate into the polarized membranes, which is observed as a quenching of its fluorescence signal.

  • Assay Execution: In a 96-well plate, add the dye-loaded cell suspension.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader with excitation set to ~625 nm and emission measured between 660-720 nm.

  • Treatment: After establishing a stable baseline fluorescence, add the this compound preparation, a negative control (from a linearmycin-deficient mutant), and a positive control for depolarization (e.g., 0.5 µM gramicidin).

  • Data Recording: Record the fluorescence intensity every minute for at least 15 minutes. An increase in fluorescence indicates membrane depolarization.

Liposome Leakage (Calcein Release) Assay

This in vitro assay assesses the ability of this compound to directly permeabilize lipid bilayers.

  • Liposome Preparation: Prepare Large Unilamellar Vesicles (LUVs) by extruding a solution of phospholipids (B1166683) (e.g., a mixture of phosphatidylcholine and phosphatidylglycerol) through a polycarbonate membrane with a defined pore size (e.g., 100 nm). The extrusion is performed in the presence of a self-quenching concentration of calcein (e.g., 50 mM).

  • Purification: Remove unencapsulated calcein by passing the LUV suspension through a size-exclusion chromatography column (e.g., Sephadex G-50).

  • Assay Setup: In a 96-well plate, dilute the purified calcein-loaded LUVs in a suitable buffer.

  • Treatment: Add the this compound preparation or control solutions to the wells. Use buffer as a negative control and a detergent like 0.1% Triton X-100 as a positive control for 100% leakage.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at 495 nm and emission at 515 nm. The de-quenching of calcein upon its release from the LUVs results in an increase in fluorescence.

  • Data Analysis: Quantify the percentage of leakage relative to the positive control using the formula: % Leakage = [(F_sample - F_untreated) / (F_triton - F_untreated)] * 100.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to this compound's mechanism and its investigation.

Proposed Mechanism of Action

G cluster_membrane Bacterial Cytoplasmic Membrane LipidBilayer Lipid Bilayer IonGradient Maintained Ion Gradient (Polarized State) Depolarization Rapid Ion Flux & Membrane Depolarization IonGradient->Depolarization dissipates Linearmycin This compound Disruption Direct Physical Interaction & Membrane Disruption Linearmycin->Disruption Disruption->LipidBilayer targets Disruption->Depolarization Lysis Cell Lysis & Bacterial Death Depolarization->Lysis

Caption: Proposed mechanism of this compound targeting the bacterial cell membrane.

LnrJK Two-Component Signaling Pathway (Resistance)

G cluster_membrane Cytoplasmic Membrane cluster_cytoplasm Cytoplasm LnrJ LnrJ (Sensor Kinase) LnrK LnrK (Response Regulator) LnrJ->LnrK phosphorylates LnrK_P LnrK-P LnrK->LnrK_P ATP -> ADP lnrLMN_promoter lnrLMN Promoter LnrK_P->lnrLMN_promoter binds & activates transcription LnrLMN LnrLMN (ABC Transporter) lnrLMN_promoter->LnrLMN expresses Resistance Linearmycin Efflux & Resistance LnrLMN->Resistance Linearmycin This compound (External Stress) Linearmycin->LnrJ activates

Caption: LnrJK signaling pathway activated by this compound, leading to resistance.

Experimental Workflow: Membrane Depolarization Assay

G start Grow & Prepare B. subtilis Culture load_dye Load Cells with DiSC3(5) Dye start->load_dye measure_base Measure Baseline Fluorescence load_dye->measure_base add_treatment Add this compound or Controls measure_base->add_treatment measure_kinetic Record Fluorescence Kinetics (15 min) add_treatment->measure_kinetic analyze Analyze Data: Fluorescence vs. Time measure_kinetic->analyze end Determine Depolarization analyze->end

Caption: Workflow for assessing membrane depolarization using a fluorescent dye assay.

Experimental Workflow: Liposome Leakage Assay

G start Prepare & Purify Calcein-Loaded LUVs setup_assay Aliquot LUVs into 96-well plate start->setup_assay add_treatment Add this compound or Controls (Triton X-100) setup_assay->add_treatment measure_fluor Measure Endpoint Fluorescence add_treatment->measure_fluor analyze Calculate % Leakage measure_fluor->analyze end Determine Lytic Activity analyze->end

Caption: Workflow for assessing direct membrane disruption using a liposome leakage assay.

References

Linearmycin A: A Technical Guide to its Antifungal Activity Against Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candida albicans remains a significant opportunistic fungal pathogen, capable of causing both superficial and life-threatening systemic infections, particularly in immunocompromised individuals. The emergence of drug-resistant strains necessitates the discovery and development of novel antifungal agents with distinct mechanisms of action. Linearmycin A, a polyene antibiotic produced by Streptomyces sp., has demonstrated notable antifungal activity. This technical guide provides a comprehensive overview of the current understanding of this compound's activity against C. albicans, focusing on quantitative data, experimental methodologies, and its proposed mechanism of action.

Quantitative Antifungal Activity

The in vitro efficacy of this compound against Candida albicans has been quantified primarily through the determination of its Minimum Inhibitory Concentration (MIC). The available data is summarized in the table below.

CompoundOrganismMethodMinimum Inhibitory Concentration (MIC)Reference
This compoundCandida albicansDisc Diffusion1.6 µ g/disc [1][2]

Note: The disc diffusion method provides a qualitative to semi-quantitative measure of susceptibility. Further studies employing broth microdilution methods are warranted to establish a more precise MIC value in µg/mL.

Mechanism of Action

This compound belongs to the polyene class of antibiotics.[1] While the specific molecular interactions with C. albicans have not been extensively detailed in the available literature, the mechanism of action for polyenes is generally well-established. They are known to bind to ergosterol, a primary sterol component of the fungal cell membrane. This binding disrupts the integrity of the membrane, leading to the formation of pores or channels. The subsequent leakage of essential intracellular components, such as ions and small organic molecules, ultimately results in fungal cell death. It is therefore highly probable that this compound exerts its antifungal effect on C. albicans through a similar membrane disruption mechanism.

Experimental Protocols

Detailed experimental protocols for the determination of this compound's antifungal activity against C. albicans are not extensively described in the currently available literature. However, a standard methodology for assessing antifungal susceptibility via the disc diffusion assay is outlined below.

Disc Diffusion Assay for Antifungal Susceptibility

This method provides a qualitative assessment of the antifungal activity of a compound.

1. Preparation of Inoculum:

  • Candida albicans is cultured on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
  • Colonies are suspended in sterile saline solution (0.85% NaCl) and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.

2. Inoculation of Agar Plate:

  • A sterile cotton swab is dipped into the standardized inoculum suspension.
  • Excess fluid is removed by pressing the swab against the inside of the tube.
  • The swab is used to evenly streak the entire surface of a Mueller-Hinton agar plate supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue.

3. Application of Antifungal Agent:

  • Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration of this compound (e.g., 1.6 µ g/disc ).
  • The impregnated discs are placed onto the surface of the inoculated agar plate.

4. Incubation:

  • The plates are incubated at 35°C for 24-48 hours.

5. Interpretation of Results:

  • The antifungal activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where fungal growth is prevented). A larger zone of inhibition indicates greater susceptibility of the organism to the compound.

Experimental Workflow

The logical flow of experiments to characterize the antifungal activity of this compound against Candida albicans can be visualized as follows:

experimental_workflow cluster_discovery Discovery & Isolation cluster_activity Antifungal Activity Assessment cluster_mechanism Mechanism of Action Studies streptomyces Streptomyces sp. Culture extraction Extraction & Purification of this compound streptomyces->extraction mic_determination MIC Determination (Disc Diffusion/Broth Microdilution) extraction->mic_determination candida_culture Candida albicans Culture candida_culture->mic_determination biofilm_assay Biofilm Inhibition Assay mic_determination->biofilm_assay membrane_permeability Membrane Permeability Assay mic_determination->membrane_permeability signaling_pathway Signaling Pathway Analysis membrane_permeability->signaling_pathway

Caption: Experimental workflow for evaluating the antifungal properties of this compound.

Signaling Pathways

Currently, there is no specific information in the peer-reviewed literature detailing the signaling pathways in Candida albicans that are directly affected by this compound. Research in this area is a critical next step to fully understand its mechanism of action and potential for resistance development. General signaling pathways in C. albicans that are often implicated in the response to cell membrane stress and antifungal agents include the Cell Wall Integrity (CWI) pathway, the High Osmolarity Glycerol (HOG) pathway, and calcium signaling pathways. Future research should investigate the potential modulation of these pathways by this compound.

The following diagram illustrates a generalized representation of key signaling pathways in C. albicans that could be investigated in relation to this compound's activity.

signaling_pathways cluster_membrane Cell Membrane cluster_response Cellular Response Pathways cluster_outcome Cellular Outcome linearmycin This compound ergosterol Ergosterol linearmycin->ergosterol Binds to membrane_damage Membrane Damage ergosterol->membrane_damage Leads to cwi_pathway Cell Wall Integrity (CWI) Pathway membrane_damage->cwi_pathway Activates hog_pathway High Osmolarity Glycerol (HOG) Pathway membrane_damage->hog_pathway Activates calcium_signaling Calcium Signaling membrane_damage->calcium_signaling Activates cell_death Cell Death cwi_pathway->cell_death Contributes to hog_pathway->cell_death Contributes to calcium_signaling->cell_death Contributes to

Caption: Putative signaling pathways in C. albicans affected by this compound.

Future Directions

To fully elucidate the potential of this compound as a clinical antifungal agent, further research is required in the following areas:

  • Determination of MIC values using standardized broth microdilution techniques to provide more precise quantitative data.

  • Investigation of activity against C. albicans biofilms , as these structures are a major contributor to clinical treatment failure.

  • Elucidation of the specific signaling pathways in C. albicans that are modulated by this compound treatment.

  • In vivo efficacy studies in animal models of candidiasis to assess its therapeutic potential.

  • Toxicology and safety profiling to determine its suitability for clinical development.

Conclusion

This compound demonstrates promising in vitro antifungal activity against Candida albicans. Its likely mechanism of action, targeting the fungal cell membrane, is a well-validated strategy for antifungal drug development. While current data is limited, this technical guide summarizes the existing knowledge and provides a framework for future research to fully characterize its therapeutic potential. The exploration of its effects on biofilms and the underlying cellular signaling responses will be crucial in advancing this compound towards clinical consideration.

References

Linearmycin A: A Technical Guide to its Membrane-Targeting Mode of Action and Lytic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linearmycin A is a polyketide antibiotic produced by Streptomyces sp. Mg1, initially recognized for its antifungal properties.[1][2][3] Subsequent research has revealed its potent antibacterial activity against a range of Gram-positive bacteria, characterized by a mechanism that leads to rapid cell lysis.[1][2][3] This technical guide provides an in-depth exploration of the mode of action of this compound, focusing on its direct interaction with the cytoplasmic membrane and the subsequent cascade of events culminating in cell death. The information presented herein is intended to support research and development efforts in the field of novel antibiotics.

Core Mechanism of Action: Membrane Disruption

The primary target of this compound is the cytoplasmic membrane of susceptible bacteria.[1][2] Unlike many antibiotics that inhibit essential cellular processes such as DNA replication, transcription, or cell wall synthesis, this compound exerts its bactericidal effect through direct physical disruption of the lipid bilayer.[1][2] This intrinsic lytic capability means that its action is independent of active cellular metabolism or growth, a crucial characteristic for targeting persistent or slow-growing bacteria.[1][2]

The proposed mechanism involves the insertion of the lipophilic this compound molecule into the cell membrane, leading to a loss of membrane integrity. This disruption manifests as a rapid depolarization of the membrane potential, a critical component of bacterial viability responsible for nutrient transport, ATP synthesis, and motility. The collapse of the membrane potential is a key event that precedes cell lysis.[1][2] Evidence from in vitro studies using liposomes confirms that this compound can disrupt lipid bilayers in the absence of any cellular proteins, underscoring its direct membrane-targeting action.[1][2]

Quantitative Data

The following tables summarize the quantitative data available on the activity of this compound.

Table 1: Antibacterial Spectrum of this compound

Bacterial SpeciesGram StainLysis Observed
Bacillus subtilisPositiveYes
Bacillus cereusPositiveYes
Bacillus anthracisPositiveYes
Staphylococcus aureusPositiveNo
Enterococcus faecalisPositiveNo
Micrococcus luteusPositiveNo

Data compiled from Stubbendieck et al., 2018.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

OrganismMIC (µ g/disc )
Staphylococcus aureus3.1
Escherichia coli1.6
Saccharomyces cerevisiae0.1
Candida albicans1.6
Aspergillus niger0.2

Note: Data presented as µ g/disc from agar (B569324) diffusion assays.[4]

Experimental Protocols

Detailed methodologies for the key experiments used to elucidate the mode of action of this compound are provided below.

Bacterial Cell Lysis Assay

This protocol is used to quantitatively measure the lytic effect of this compound on bacterial cells.

Materials:

  • Mid-logarithmic phase culture of Bacillus subtilis.

  • This compound (solubilized, e.g., in extracellular vesicles).

  • Growth medium (e.g., LB broth).

  • 96-well microplate.

  • Microplate reader capable of measuring optical density at 600 nm (OD600).

Procedure:

  • Grow Bacillus subtilis to mid-logarithmic phase (OD600 ≈ 0.4-0.6) in the appropriate growth medium.

  • Dilute the culture to a starting OD600 of approximately 0.1 in fresh, pre-warmed medium.

  • In a 96-well microplate, add 100 µL of the diluted bacterial culture to each well.

  • Add varying concentrations of this compound to the wells. Include a no-treatment control and a vehicle control (if applicable).

  • Incubate the microplate at 37°C with shaking.

  • Monitor the OD600 of each well at regular intervals (e.g., every 30 minutes) for several hours using a microplate reader.

  • A decrease in OD600 over time is indicative of cell lysis. Plot OD600 versus time to visualize the lytic activity.

Membrane Potential Assay using DiSC3(5)

This protocol assesses the effect of this compound on the bacterial cytoplasmic membrane potential using the voltage-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)).

Materials:

  • Mid-logarithmic phase culture of Bacillus subtilis.

  • This compound.

  • DiSC3(5) stock solution (in DMSO).

  • Potassium chloride (KCl) solution.

  • Valinomycin (B1682140) (a potassium ionophore, as a positive control for depolarization).

  • Fluorometer or fluorescence microplate reader (Excitation: ~622 nm, Emission: ~670 nm).

Procedure:

  • Grow Bacillus subtilis to mid-logarithmic phase.

  • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., HEPES buffer with glucose).

  • Resuspend the cells in the same buffer to a specific OD600 (e.g., 0.2).

  • Add DiSC3(5) to the cell suspension to a final concentration of approximately 1 µM and incubate in the dark for about 15-30 minutes to allow the dye to accumulate in the polarized membranes, leading to fluorescence quenching.

  • Equilibrate the cell suspension with KCl to a final concentration that matches the intracellular potassium concentration (e.g., 100 mM).

  • Place the cell suspension in a cuvette or a microplate well and monitor the baseline fluorescence.

  • Add this compound to the suspension and immediately begin recording the fluorescence intensity over time.

  • An increase in fluorescence (de-quenching) indicates the release of the dye from the membrane due to depolarization.

  • As a positive control, add valinomycin to a separate sample to induce complete depolarization and record the maximum fluorescence.

Liposome (B1194612) Disruption Assay

This in vitro assay determines the ability of this compound to directly disrupt lipid bilayers.

Materials:

  • Large unilamellar vesicles (LUVs) composed of bacterial membrane lipids (e.g., phosphatidylglycerol and cardiolipin).

  • Carboxyfluorescein (CF) at a self-quenching concentration (e.g., 50 mM) encapsulated within the liposomes.

  • This compound.

  • Buffer (e.g., HEPES).

  • Size-exclusion chromatography column (e.g., Sephadex G-50) to remove unencapsulated CF.

  • Fluorometer (Excitation: ~490 nm, Emission: ~520 nm).

  • Triton X-100 (as a positive control for 100% lysis).

Procedure:

  • Prepare LUVs with encapsulated CF using standard methods (e.g., extrusion).

  • Remove unencapsulated CF by passing the liposome suspension through a size-exclusion chromatography column.

  • Dilute the purified liposome suspension in the assay buffer in a cuvette.

  • Monitor the baseline fluorescence.

  • Add this compound to the cuvette and record the fluorescence intensity over time.

  • An increase in fluorescence indicates the leakage of CF from the liposomes due to membrane disruption.

  • At the end of the experiment, add Triton X-100 (e.g., to a final concentration of 0.1%) to completely lyse the liposomes and measure the maximum fluorescence (F_max).

  • Calculate the percentage of leakage as: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100, where F_t is the fluorescence at time t, and F_0 is the initial fluorescence.

Visualizations

The following diagrams illustrate the key experimental workflows and the proposed mode of action of this compound.

Experimental_Workflow_Cell_Lysis cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis B_subtilis B. subtilis Culture (Mid-log phase) Dilution Dilute Culture (OD600 ≈ 0.1) B_subtilis->Dilution Microplate 96-well Plate + Diluted Culture Dilution->Microplate Add_Linearmycin Add this compound (Varying Conc.) Microplate->Add_Linearmycin Incubation Incubate at 37°C with Shaking Add_Linearmycin->Incubation Measure_OD Measure OD600 (Time-course) Incubation->Measure_OD Plot_Data Plot OD600 vs. Time Measure_OD->Plot_Data Result Cell Lysis Curve Plot_Data->Result

Caption: Workflow for the bacterial cell lysis assay.

Experimental_Workflow_Membrane_Potential cluster_prep Cell & Dye Preparation cluster_assay Measurement cluster_analysis Analysis B_subtilis B. subtilis Culture Wash_Cells Wash & Resuspend Cells B_subtilis->Wash_Cells Add_Dye Add DiSC3(5) Dye (Incubate to Quench) Wash_Cells->Add_Dye Fluorometer Monitor Baseline Fluorescence Add_Dye->Fluorometer Add_Linearmycin Add this compound Fluorometer->Add_Linearmycin Record_Fluorescence Record Fluorescence (Time-course) Add_Linearmycin->Record_Fluorescence Plot_Data Plot Fluorescence vs. Time Record_Fluorescence->Plot_Data Result Depolarization Curve Plot_Data->Result

Caption: Workflow for the membrane potential assay.

Mode_of_Action_Linearmycin_A Linearmycin This compound Membrane Bacterial Cytoplasmic Membrane (Lipid Bilayer) Linearmycin->Membrane Targets Insertion Insertion into Membrane Membrane->Insertion Disruption Membrane Disruption & Permeabilization Insertion->Disruption Depolarization Rapid Membrane Depolarization Disruption->Depolarization Ion_Flux Uncontrolled Ion Flux Depolarization->Ion_Flux Loss_Viability Loss of Cellular Viability Ion_Flux->Loss_Viability Lysis Cell Lysis Loss_Viability->Lysis

References

Audience: Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Production and Distribution of Linearmycin A by Streptomyces sp. Mg1

Executive Summary

Streptomyces are prolific producers of secondary metabolites, including a vast array of antibiotics. Among these is this compound, a linear polyketide produced by Streptomyces sp. Mg1 with potent antifungal and antibacterial properties.[1] Initially identified for its antifungal capabilities, recent research has highlighted its lytic activity against Gram-positive bacteria, particularly Bacillus subtilis.[2][3] A unique aspect of linearmycin's biology is its distribution mechanism; due to its limited solubility in aqueous solutions, Streptomyces sp. Mg1 packages the antibiotic into extracellular vesicles (EVs).[1][2] This novel trafficking system facilitates the delivery of lytic concentrations of the metabolite to competing microbes. Furthermore, the production of these vesicles is linked to linearmycin biosynthesis, suggesting a deep physiological integration between specialized metabolism and membrane dynamics. This guide provides a comprehensive overview of the production, distribution, and mechanism of action of this compound, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

This compound: Production and Biosynthesis

This compound is a complex polyketide antibiotic. Its biosynthesis is orchestrated by a dedicated gene cluster and is thought to follow a polyketide pathway.

Biosynthesis Gene Cluster and Pathway

The genetic blueprint for linearmycin production in Streptomyces sp. Mg1 is encoded within the linearmycin gene cluster (lny). Isotope labeling experiments suggest that the backbone of this compound is biosynthesized from one γ-aminobutyric acid, 24 acetate, and 4 propionate (B1217596) molecules via a polyketide pathway. The regulation of antibiotic biosynthesis in Streptomyces is typically complex, often involving cascades of global and pathway-specific regulators that respond to environmental cues and signaling molecules like γ-butyrolactones. While the specific regulatory network governing the lny cluster in S. sp. Mg1 is not fully elucidated, it is likely controlled by similar hierarchical systems.

G precursors γ-aminobutyric acid Acetate Propionate lny_cluster lny Gene Cluster (Type I PKS) precursors->lny_cluster Biosynthesis linearmycin_A This compound lny_cluster->linearmycin_A membrane S. sp. Mg1 Cell Membrane linearmycin_A->membrane Integration ev Extracellular Vesicles (EVs) membrane->ev Budding & Formation release Release into Environment ev->release

This compound biosynthesis and packaging into extracellular vesicles.

Distribution via Extracellular Vesicles

A critical challenge for hydrophobic antibiotics like linearmycin is their poor solubility in aqueous environments. Streptomyces sp. Mg1 overcomes this by utilizing extracellular vesicles as a transport mechanism.

Linearmycins are integrated into the bacterial membrane and subsequently released from the cell surface within EVs. These vesicles serve to stabilize and solubilize the linearmycins, acting as natural delivery vehicles that can traffic the lytic compounds to target bacteria. This process is not merely passive; abolishing the production of linearmycins in S. sp. Mg1 was found to diminish the production of EVs, indicating a fundamental link between the specialized metabolic pathway and the physiological process of vesicle formation.

Quantitative Data: Antimicrobial Activity

This compound exhibits a broad spectrum of activity against both bacteria and fungi. The following tables summarize its minimum inhibitory concentration (MIC) values from disc diffusion assays.

Table 1: Antibacterial Activity of this compound

Target Organism MIC (µ g/disc ) Citation
Staphylococcus aureus 3.1

| Escherichia coli | 1.6 | |

Table 2: Antifungal Activity of this compound

Target Organism MIC (µ g/disc ) Citation
Saccharomyces cerevisiae 0.1
Candida albicans 1.6

| Aspergillus niger | 0.2 | |

Mechanism of Action and Microbial Interactions

This compound's primary mode of antibacterial action is the disruption of the cytoplasmic membrane. This mechanism is particularly effective against certain Bacillus species, leading to rapid cell lysis.

Membrane Targeting and Lysis

Upon delivery via EVs, linearmycins directly target the cytoplasmic membrane of susceptible bacteria like B. subtilis. This interaction causes a rapid depolarization of the membrane, leading to a loss of cellular viability and eventual lysis. This lytic activity is an intrinsic property of the molecule, as it occurs even when the target cell's metabolism and growth are inhibited. The ability to disrupt lipid bilayers has been confirmed using in vitro liposome (B1194612) models, demonstrating that linearmycins can function without the need for other cellular components.

G cluster_b_subtilis B. subtilis ev Linearmycin-laden EV membrane Cytoplasmic Membrane ev->membrane Fusion & Delivery b_subtilis B. subtilis Cell depolarization Rapid Membrane Depolarization membrane->depolarization Disruption lysis Cell Lysis depolarization->lysis Leads to G start Start setup 1. Culture Setup - S. sp. Mg1 Monoculture - B. subtilis Monoculture - S. sp. Mg1 / B. subtilis Co-culture start->setup incubation 2. Incubation (e.g., 30°C, 5-7 days) setup->incubation analysis_choice 3. Analysis Method incubation->analysis_choice maldi 4a. MALDI-IMS Analysis (In situ metabolite imaging) analysis_choice->maldi Spatially-resolved extraction 4b. Metabolite Extraction (Solvent extraction from agar) analysis_choice->extraction Bulk analysis end End maldi->end lcms 5. LC-MS/MS Analysis (Compound ID & Quantification) extraction->lcms bioassay 6. Bioactivity Assays (Test extracts on indicator strains) extraction->bioassay lcms->end bioassay->end

References

The Role of Linearmycin A in Microbial Competition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the complex and competitive microbial world, the production of specialized metabolites is a key strategy for survival and dominance. Among these, antibiotics play a crucial role in mediating interactions between different microbial species. Linearmycin A, a linear polyene antibiotic produced by Streptomyces species, has emerged as a significant player in microbial competition, exhibiting both antibacterial and antifungal activities.[1][2] This technical guide provides an in-depth analysis of the role of this compound in microbial competition, its mechanism of action, the signaling pathways it modulates, and the experimental methodologies used to study these phenomena.

Mechanism of Action: Targeting the Cytoplasmic Membrane

This compound's primary mode of action is the disruption of the cytoplasmic membrane.[1][3][4] Unlike antibiotics that target cell wall biosynthesis, linearmycins can cause cellular lysis even when the target cell's metabolism and growth are inhibited. This suggests an intrinsic capacity to compromise the cell membrane's integrity. Studies have shown that exposure to linearmycins leads to rapid depolarization of the Bacillus subtilis cytoplasmic membrane, which correlates with a loss of cell viability. This direct interaction with the lipid bilayer has been further confirmed using in vitro models with liposomes, where linearmycins were shown to disrupt the lipid bilayers in the absence of any cellular proteins.

Antimicrobial Spectrum and Activity

This compound demonstrates a broad range of antimicrobial activity against both bacteria and fungi. While it inhibits the growth of a variety of Gram-positive bacteria, its lytic activity appears to be more specific, primarily affecting some Bacillus species.

Data Presentation: Antimicrobial Activity of this compound

The following tables summarize the quantitative data on the antimicrobial activity of this compound against various microorganisms.

Table 1: Antibacterial Activity of this compound

Target OrganismActivityConcentration / AmountReference
Bacillus subtilisCellular lysis and colony degradationNot specified
Staphylococcus aureusGrowth inhibition (MIC)3.1 µ g/disc
Escherichia coliGrowth inhibition (MIC)1.6 µ g/disc

Table 2: Antifungal Activity of this compound

Target OrganismActivityConcentration / AmountReference
Candida albicansAntifungal activityNot specified
Candida albicansGrowth inhibition (MIC)1.6 µ g/disc
Saccharomyces cerevisiaeGrowth inhibition (MIC)0.1 µ g/disc
Aspergillus nigerGrowth inhibition (MIC)0.2 µ g/disc

Resistance Mechanism in Bacillus subtilis: The LnrJK Two-Component System

In response to the threat posed by linearmycins, Bacillus subtilis has evolved a specific defense mechanism centered around a two-component signaling (TCS) system, LnrJK (formerly YfiJK). This system is activated upon exposure to linearmycins and orchestrates a response that confers resistance.

Signaling Pathway of this compound Resistance

The LnrJK TCS consists of the membrane-anchored histidine kinase, LnrJ (YfiJ), and the response regulator, LnrK (YfiK). Upon sensing linearmycin, likely through perturbations in the cell membrane, LnrJ autophosphorylates and subsequently transfers the phosphoryl group to LnrK. Phosphorylated LnrK then acts as a transcriptional activator for the lnrLMN (yfiLMN) operon. This operon encodes an ATP-binding cassette (ABC) transporter that is both necessary and sufficient for linearmycin resistance, presumably by effluxing the antibiotic out of the cell. Interestingly, mutations that lead to constitutive activation of the LnrJK system also result in a biofilm-forming phenotype.

Linearmycin_Resistance_Pathway cluster_cytoplasm Cytoplasm LnrJ LnrJ (Histidine Kinase) LnrK LnrK (Response Regulator) LnrJ->LnrK Phosphorylates LnrK_P LnrK-P DNA lnrLMN operon LnrK_P->DNA Activates transcription ABC_transporter LnrLMN (ABC Transporter) DNA->ABC_transporter Translation Linearmycin_in This compound ABC_transporter->Linearmycin_in Efflux Linearmycin_out This compound (extracellular) Linearmycin_out->LnrJ Activates

Figure 1. Signaling pathway of this compound resistance in B. subtilis.

Delivery Mechanism: The Role of Extracellular Vesicles

A fascinating aspect of linearmycin's role in microbial competition is its mode of delivery. Due to their poor solubility in aqueous environments, Streptomyces sp. strain Mg1 incorporates linearmycins into extracellular vesicles (EVs). These vesicles serve as a transport mechanism, delivering lytic concentrations of the antibiotic to target bacteria like B. subtilis. This suggests a sophisticated and coordinated process linking the biosynthesis of the specialized metabolite with its packaging and delivery system.

Experimental Protocols

The study of this compound and its effects involves a variety of microbiological and biochemical techniques. Below are detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Method: Broth microdilution or agar (B569324) dilution methods are commonly used.

  • Procedure (Broth Microdilution):

    • Prepare a series of twofold dilutions of this compound in a suitable liquid growth medium (e.g., Trypticase Soy Broth) in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., B. subtilis, S. aureus) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

    • Include a positive control (microorganism in broth without antibiotic) and a negative control (broth only).

    • Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

    • The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed.

Membrane Permeability Assay

This assay is used to assess the ability of this compound to disrupt the cell membrane.

  • Method: Measurement of leakage of intracellular components (e.g., nucleic acids, proteins) or uptake of fluorescent dyes that are normally excluded by intact membranes (e.g., propidium (B1200493) iodide).

  • Procedure (Propidium Iodide Uptake):

    • Grow the target bacterial cells (e.g., B. subtilis) to the mid-logarithmic phase and wash them with a suitable buffer (e.g., phosphate-buffered saline).

    • Resuspend the cells in the buffer to a specific optical density (e.g., OD600 of 0.5).

    • Add this compound to the cell suspension at the desired concentration. Include a positive control (e.g., heat-killed cells) and a negative control (untreated cells).

    • Add propidium iodide to the cell suspensions.

    • Incubate for a specific time at room temperature in the dark.

    • Measure the fluorescence intensity using a fluorometer or view the cells under a fluorescence microscope. An increase in fluorescence indicates membrane permeabilization.

Gene Expression Analysis using a Reporter Fusion

This protocol is used to study the activation of the lnrLMN promoter in response to this compound.

  • Method: Construction of a transcriptional fusion of the lnrLMN promoter to a reporter gene (e.g., lacZ encoding β-galactosidase) in B. subtilis.

  • Procedure:

    • Clone the promoter region of the lnrLMN operon upstream of the lacZ gene in an appropriate integration vector.

    • Transform the resulting plasmid into B. subtilis.

    • Grow the reporter strain in a suitable medium to the mid-logarithmic phase.

    • Expose the cells to different concentrations of this compound.

    • At various time points, collect cell samples and perform a β-galactosidase assay (e.g., using o-nitrophenyl-β-D-galactopyranoside, ONPG, as a substrate).

    • Measure the absorbance of the resulting product (o-nitrophenol) at 420 nm to quantify the β-galactosidase activity, which reflects the level of promoter activation.

Experimental Workflow: Screening for this compound-Resistant Mutants

The following diagram illustrates a typical workflow for identifying and characterizing mutants of B. subtilis that are resistant to this compound.

Experimental_Workflow start Start: B. subtilis wild-type culture mutagenesis Spontaneous mutagenesis or chemical/transposon mutagenesis start->mutagenesis plating Plate on agar containing a lytic concentration of this compound mutagenesis->plating incubation Incubate at 37°C plating->incubation selection Select resistant colonies that grow in the presence of this compound incubation->selection isolation Isolate and purify single colonies selection->isolation phenotyping Characterize phenotypes: - Confirm this compound resistance - Observe colony morphology (e.g., biofilm formation) isolation->phenotyping genotyping Identify mutations: - Whole-genome sequencing - Targeted sequencing of candidate genes (e.g., lnrJK) phenotyping->genotyping end End: Identification of resistance mechanisms genotyping->end

Figure 2. Workflow for screening and characterizing this compound-resistant mutants.

Conclusion and Future Directions

This compound is a potent polyene antibiotic that plays a significant role in mediating microbial interactions. Its direct action on the cytoplasmic membrane makes it an effective weapon against competing bacteria and fungi. The discovery of the LnrJK-LnrLMN resistance system in B. subtilis provides valuable insights into how bacteria adapt to antibiotic threats. Furthermore, the use of extracellular vesicles for the delivery of linearmycin highlights the sophisticated strategies employed by Streptomyces in chemical warfare.

For drug development professionals, the unique mechanism of action of this compound and its delivery system may offer inspiration for novel antimicrobial strategies. Further research should focus on elucidating the full spectrum of linearmycin variants and their specific activities, understanding the precise molecular interactions between linearmycin and the cell membrane, and exploring the potential for engineering the LnrJK system for biotechnological applications. A deeper understanding of these aspects will not only enhance our knowledge of microbial ecology but also pave the way for the development of new and effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Linearmycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linearmycin A is a polyketide antibiotic produced by Streptomyces sp. with a potent antimicrobial activity against Gram-positive bacteria, particularly Bacillus subtilis, and some fungi.[1][2] Its primary mechanism of action involves the direct targeting and disruption of the cytoplasmic membrane, leading to rapid depolarization, loss of membrane integrity, and subsequent cell lysis.[1][3][4] Unlike many antibiotics that target metabolic processes, linearmycin's lytic activity does not require active cellular metabolism or growth in the target organism. Due to its direct action on the cell membrane, this compound serves as a valuable tool for studying bacterial membrane physiology and as a potential lead compound in the development of novel antimicrobial agents.

These application notes provide a comprehensive overview of the essential in vitro experimental protocols to characterize the antimicrobial activities of this compound. The protocols are based on established methodologies and are designed to be adaptable for high-throughput screening and detailed mechanistic studies.

Data Presentation

The following tables summarize the quantitative data regarding the activity of this compound against various microorganisms. The data has been compiled from disc diffusion and broth microdilution assays.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

OrganismStrainMIC (µ g/disc )
Staphylococcus aureus-3.1
Escherichia coli-1.6
Saccharomyces cerevisiae-0.1
Candida albicans-1.6
Aspergillus niger-0.2

Table 2: Lytic activity of this compound against various bacterial species.

OrganismLysis Observed
Bacillus subtilis 168Yes
Bacillus cereusYes
Bacillus anthracis SterneYes
Staphylococcus aureus MW2No
Staphylococcus aureus RN4220No
Escherichia coli K-12No

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a target microorganism.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Target microorganism (e.g., Bacillus subtilis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum by suspending colonies from an overnight culture in sterile saline or PBS to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Prepare serial twofold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.

  • Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL. This will further dilute the this compound to the desired final concentrations.

  • Include a growth control well (bacteria in CAMHB without this compound) and a sterility control well (CAMHB only).

  • Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Determine the MIC by visual inspection. The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity).

Protocol 2: Bacterial Lysis Assay by Optical Density Measurement

This protocol measures the lytic activity of this compound by monitoring the decrease in optical density of a bacterial culture over time.

Materials:

  • This compound (typically as a preparation of extracellular vesicles containing a known concentration)

  • Bacillus subtilis culture

  • Lysogeny Broth (LB)

  • 96-well microtiter plate

  • Microplate reader capable of measuring OD600 and shaking

Procedure:

  • Grow an overnight culture of B. subtilis in LB.

  • Dilute the overnight culture to an OD600 of 0.05 in fresh LB in the wells of a 96-well plate.

  • Add this compound-containing extracellular vesicles to the wells at various final concentrations (e.g., ranging from 0.3 to 30 mAU s/µL, where 1 mAU s/µL is approximately 1 µM).

  • As a negative control, use preparations from a Streptomyces sp. strain that does not produce linearmycins.

  • Measure the OD600 of the plate every 15 minutes for a desired period (e.g., 2-4 hours) at 37°C with intermittent shaking.

  • Plot OD600 versus time to visualize the kinetics of cell lysis. A decrease in OD600 indicates cell lysis.

Protocol 3: Membrane Depolarization Assay

This assay uses the voltage-sensitive fluorescent dye DiSC₃(5) to detect changes in bacterial cytoplasmic membrane potential upon exposure to this compound.

Materials:

  • This compound

  • Bacillus subtilis culture

  • DiSC₃(5) (3,3'-dipropylthiadicarbocyanine iodide) stock solution in DMSO

  • Lysogeny Broth (LB)

  • 96-well black, clear-bottom microtiter plate

  • Fluorescence plate reader

Procedure:

  • Grow an overnight culture of B. subtilis in LB.

  • Dilute the culture to an OD600 of 0.4 in fresh, pre-warmed LB.

  • Add DiSC₃(5) to the bacterial suspension to a final concentration of 1 µM and incubate for 15 minutes at 37°C to allow the dye to incorporate into the polarized bacterial membranes.

  • Dispense the bacterial suspension containing the dye into the wells of the 96-well plate.

  • Add this compound to the wells at various concentrations.

  • Immediately begin measuring the fluorescence using a plate reader with an excitation wavelength of 625 nm and an emission wavelength range of 660-720 nm.

  • Record fluorescence measurements every minute for at least 15 minutes.

  • An increase in fluorescence indicates membrane depolarization as the dye is released from the membrane and its fluorescence is dequenched.

Protocol 4: Liposome (B1194612) Leakage Assay

This in vitro assay directly assesses the ability of this compound to disrupt lipid bilayers using artificial membrane vesicles (liposomes) loaded with a fluorescent dye.

Materials:

  • This compound

  • Phospholipids (B1166683) (e.g., a mixture mimicking the B. subtilis membrane: 43% PG, 30% PE, 16% CL, 11% DOPS)

  • Calcein (B42510) or carboxyfluorescein

  • Sodium phosphate (B84403) buffer (10 mM sodium phosphate, 100 mM NaCl, pH 7.4)

  • Extruder with polycarbonate membranes (0.1 µm pore size)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Triton X-100 (for 100% leakage control)

  • Fluorescence spectrophotometer or plate reader

Procedure:

  • Liposome Preparation:

    • Dissolve the phospholipids in chloroform (B151607) in a round-bottom flask.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Hydrate the lipid film with the sodium phosphate buffer containing a self-quenching concentration of calcein (e.g., 60 mM).

    • Create large unilamellar vesicles (LUVs) by subjecting the hydrated lipid film to freeze-thaw cycles followed by extrusion through a 0.1 µm polycarbonate membrane.

    • Remove free, unencapsulated calcein by passing the liposome suspension through a size-exclusion chromatography column.

  • Leakage Assay:

    • In a 96-well plate or cuvette, combine the prepared liposomes with sodium phosphate buffer.

    • Add this compound to initiate the leakage.

    • Monitor the increase in calcein fluorescence over time (e.g., for 1 hour) at the appropriate excitation and emission wavelengths (e.g., 495/515 nm for calcein).

    • Determine 100% leakage by adding a detergent like Triton X-100 to completely disrupt the liposomes.

    • Calculate the percentage of leakage induced by this compound relative to the maximum leakage.

Visualizations

experimental_workflow Overall Experimental Workflow for this compound In Vitro Analysis cluster_mic Antimicrobial Activity cluster_mechanism Mechanism of Action cluster_signaling Cellular Response MIC Broth Microdilution MIC Assay Lysis Bacterial Lysis Assay (OD600) Depolarization Membrane Depolarization (DiSC3(5)) Liposome Liposome Leakage (Calcein) Signaling YfiJK Signaling Reporter Assay Start This compound Start->MIC Test against various bacteria Start->Lysis Test against B. subtilis Start->Depolarization Assess membrane potential disruption Start->Liposome Directly test membrane disruption Start->Signaling Investigate cellular signaling response signaling_pathway This compound-Induced Signaling Pathway in B. subtilis Linearmycin This compound Membrane Cytoplasmic Membrane Linearmycin->Membrane perturbs YfiJ YfiJ (Sensor Kinase) Membrane->YfiJ activates YfiK YfiK (Response Regulator) YfiJ->YfiK phosphorylates yfiLMN_promoter PyfiLMN YfiK->yfiLMN_promoter activates transcription yfiLMN_operon yfiLMN operon (ABC Transporter) yfiLMN_promoter->yfiLMN_operon expresses Resistance Antibiotic Resistance yfiLMN_operon->Resistance Biofilm Biofilm Formation yfiLMN_operon->Biofilm

References

Determining the Minimum Inhibitory Concentration (MIC) of Linearmycin A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linearmycin A is a novel linear polyene antibiotic produced by Streptomyces sp.[1][2][3]. It exhibits both antifungal and antibacterial activities[3]. Notably, this compound has been shown to be active against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli[4][5]. Its mechanism of action involves causing cellular lysis and degradation of bacteria like Bacillus subtilis by directly targeting the cytoplasmic membrane[1]. This membrane-targeting activity is a key consideration for in vitro susceptibility testing, as the compound may interact with standard laboratory plastics.

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro[5][6]. Determining the MIC is a fundamental step in the assessment of a novel antibiotic, providing crucial data on its potency and spectrum of activity. This information is essential for guiding further preclinical and clinical development.

These application notes provide detailed protocols for determining the MIC of this compound against various bacterial strains using the broth microdilution and agar (B569324) dilution methods, adapted to account for the physicochemical properties of a membrane-active, peptide-like antibiotic.

Data Presentation: MIC of this compound

The following tables summarize known MIC values for this compound and provide a template for researchers to record their experimental findings.

Table 1: Published MIC Values for this compound

MicroorganismStrainMethodMIC (µg/mL)Reference
Staphylococcus aureus-Disc Assay3.1 µ g/disc [4]
Escherichia coli-Disc Assay1.6 µ g/disc [4]

*Note: Disc assay results indicate activity but are not equivalent to MIC values obtained through broth or agar dilution methods.

Table 2: Template for Experimental MIC Determination of this compound

MicroorganismStrain IDBroth Microdilution MIC (µg/mL)Agar Dilution MIC (µg/mL)
Staphylococcus aureusATCC® 29213™
Escherichia coliATCC® 25922™
Pseudomonas aeruginosaATCC® 27853™
Enterococcus faecalisATCC® 29212™
Bacillus subtilisATCC® 6633™
(Insert other strains)

Experimental Protocols

The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) with modifications for cationic antimicrobial peptides to ensure accurate and reproducible results for this compound.[7][8][9][10]

Broth Microdilution Method

This method determines the MIC in a liquid growth medium and is considered a reference method.[11] Due to the potential for cationic compounds like this compound to adhere to polystyrene, the use of polypropylene (B1209903) plates is mandatory.[9][10]

3.1.1. Materials and Reagents

  • This compound (powder)

  • Solvent for this compound (e.g., DMSO, Methanol)[4]

  • Sterile deionized water or 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for dilutions[9]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well polypropylene, U-bottom microtiter plates

  • Bacterial strains of interest (e.g., ATCC® quality control strains)

  • Mueller-Hinton Agar (MHA) plates for bacterial culture

  • Sterile polypropylene tubes

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

3.1.2. Protocol

  • Preparation of this compound Stock Solution:

    • Accurately weigh this compound powder and dissolve it in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).

    • Further dilute the stock solution in a sterile, inert diluent (e.g., 0.01% acetic acid with 0.2% BSA) to create a working stock solution at 10 times the highest desired final concentration.[9]

  • Inoculum Preparation:

    • From a fresh MHA plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation and Inoculation:

    • In a 96-well polypropylene plate, add 100 µL of CAMHB to all wells except the first column.

    • Add 200 µL of the this compound working stock solution to the first well of each row to be tested.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10.

    • This results in 100 µL per well with decreasing concentrations of this compound.

    • Column 11 will serve as the positive control (growth control, no drug) and column 12 as the negative control (sterility control, no bacteria).

    • Add 100 µL of the final bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.

  • Incubation and Reading:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

    • The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) compared to the positive control. This can be assessed visually or with a microplate reader.

Workflow for Broth Microdilution Assay

BrothMicrodilution cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilution in Polypropylene Plate stock->serial_dilution Add to first column inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Add Bacterial Inoculum to Wells inoculum->add_inoculum Dilute and add serial_dilution->add_inoculum incubation Incubate at 35°C for 16-20 hours add_inoculum->incubation read_mic Read MIC: Lowest Concentration with No Visible Growth incubation->read_mic

Caption: Workflow for the broth microdilution assay.

Agar Dilution Method

The agar dilution method is considered the "gold standard" for susceptibility testing due to its reproducibility.[12] It is particularly useful for testing multiple bacterial strains simultaneously.

3.2.1. Materials and Reagents

  • This compound (powder)

  • Solvent for this compound (e.g., DMSO, Methanol)[4]

  • Sterile deionized water

  • Mueller-Hinton Agar (MHA)

  • Sterile, square or round Petri dishes (100 mm)

  • Bacterial strains of interest

  • Sterile saline

  • 0.5 McFarland standard

  • Inoculum replicating device (optional)

  • Water bath (48-50°C)

  • Incubator (35°C ± 2°C)

3.2.2. Protocol

  • Preparation of this compound Stock Solution:

    • Prepare a concentrated stock solution of this compound in a suitable solvent.

    • Create a series of working solutions in sterile deionized water at 10 times the final desired concentrations in the agar.

  • Preparation of Agar Plates:

    • Prepare MHA according to the manufacturer's instructions and autoclave.

    • Cool the molten agar in a 48-50°C water bath.

    • For each desired concentration, add 2 mL of the corresponding 10x this compound working solution to 18 mL of molten MHA.

    • Mix thoroughly by inverting the tube several times, avoiding bubble formation, and pour into a sterile Petri dish.

    • Allow the agar to solidify completely on a level surface.

    • Prepare a control plate with no this compound.

    • Plates can be stored at 4-8°C for up to 5 days.

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • This suspension will be used for direct inoculation or can be further diluted (typically 1:10) in sterile saline for a final inoculum of 10⁴ CFU per spot.

  • Inoculation and Incubation:

    • Spot-inoculate a fixed volume (e.g., 1-10 µL) of each bacterial suspension onto the surface of the agar plates, from the lowest to the highest concentration, including the control plate.

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. A faint haze or one to two colonies at the inoculation spot is disregarded.[9]

Workflow for Agar Dilution Assay

AgarDilution cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare this compound Stock Solutions (10x) mix_pour Mix this compound with Agar and Pour Plates stock->mix_pour agar Prepare Molten Mueller-Hinton Agar agar->mix_pour inoculum Prepare Bacterial Inocula (0.5 McFarland) spot Spot Inoculate Bacteria onto Agar Surface inoculum->spot mix_pour->spot incubation Incubate at 35°C for 16-20 hours spot->incubation read_mic Read MIC: Lowest Concentration with No Growth incubation->read_mic

Caption: Workflow for the agar dilution assay.

Quality Control

To ensure the accuracy and reproducibility of the MIC determination, it is crucial to include quality control (QC) strains with known MIC values for standard antibiotics in each run. Recommended QC strains include:

  • Staphylococcus aureus ATCC® 29213™

  • Escherichia coli ATCC® 25922™

  • Pseudomonas aeruginosa ATCC® 27853™

  • Enterococcus faecalis ATCC® 29212™

The results for these QC strains should fall within the acceptable ranges defined by CLSI.

Interpretation of Results

The MIC value is the lowest concentration of this compound that inhibits the visible growth of the tested organism.[5][6] It is a critical parameter for evaluating the in vitro potency of the antibiotic. A lower MIC value indicates greater potency. It is important to note that an MIC for one antibiotic cannot be directly compared to the MIC of another without considering their respective breakpoints, which are established through clinical and pharmacological data.[5] For a novel compound like this compound, these breakpoints have not yet been established. The collected MIC data will be foundational for future breakpoint determination.

References

Application Notes and Protocols: Linearmycin A Cell Lysis Assay using Bacillus subtilis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linearmycin A is a polyene antibiotic produced by Streptomyces species with known antifungal and antibacterial properties.[1][2] Notably, it exhibits potent lytic activity against the Gram-positive bacterium Bacillus subtilis. The mechanism of action involves the direct targeting and disruption of the cytoplasmic membrane, leading to rapid depolarization, loss of viability, and subsequent cell lysis.[3][4][5] This lytic activity is distinct from cell-wall targeting antibiotics as it does not require active cellular metabolism or growth. These application notes provide a detailed protocol for a quantitative cell lysis assay to evaluate the efficacy of this compound against B. subtilis.

Principle of the Assay

This protocol outlines a microplate-based spectrophotometric assay to measure B. subtilis cell lysis induced by this compound. The assay monitors the decrease in optical density (OD) of a bacterial culture over time upon exposure to the antibiotic. A reduction in OD at 600 nm (OD600) corresponds to a decrease in cell density due to lysis.

Quantitative Data Summary

The lytic activity of this compound and its derivatives against various bacteria has been documented. The following table summarizes the minimum inhibitory concentrations (MICs) for this compound against B. subtilis and other relevant organisms.

OrganismStrainMIC (µ g/disc )Lysis ObservedReference
Bacillus subtilis Not SpecifiedComponent of extract Yes ****
Staphylococcus aureusNot Specified3.1No
Escherichia coliNot Specified1.6No

Experimental Protocols

Materials and Reagents
  • Bacillus subtilis (e.g., strain 168)

  • Luria-Bertani (LB) broth and agar

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • 96-well flat-bottom sterile microplates

  • Microplate reader capable of measuring absorbance at 600 nm and incubation at 37°C

  • Spectrophotometer

  • Sterile centrifuge tubes

  • Micropipettes and sterile tips

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_bacillus 1. Prepare B. subtilis Culture (Overnight culture, then subculture to OD600 ~0.4) prep_plate 3. Prepare 96-Well Plate (Add B. subtilis culture and this compound dilutions) prep_bacillus->prep_plate prep_linearmycin 2. Prepare this compound Stock (Dissolve in DMSO) prep_linearmycin->prep_plate incubation 4. Incubation & Measurement (37°C with shaking, OD600 readings every 30 min) prep_plate->incubation data_analysis 5. Analyze Data (Plot OD600 vs. Time) incubation->data_analysis G LinearmycinA This compound Membrane B. subtilis Cytoplasmic Membrane LinearmycinA->Membrane Direct Interaction Depolarization Membrane Depolarization Membrane->Depolarization Disruption of Integrity ViabilityLoss Loss of Viability Depolarization->ViabilityLoss Lysis Cell Lysis ViabilityLoss->Lysis

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Linearmycin A and Its Variants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linearmycins are a family of linear polyketide antibiotics produced by Streptomyces sp. Mg1, exhibiting both antifungal and antibacterial activities. These compounds are noted for their limited solubility in aqueous solutions and their association with extracellular vesicles, which are believed to be involved in their transport.[1] The structural diversity within the linearmycin family presents a significant analytical challenge, making mass spectrometry an indispensable tool for their identification, characterization, and quantification.

This document provides detailed application notes and protocols for the analysis of Linearmycin A and its variants using liquid chromatography-mass spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging mass spectrometry.

Quantitative Data Summary

The analysis of Streptomyces sp. Mg1 cultures has revealed a diverse family of linearmycin congeners. The primary identified compounds are this compound and B, along with a number of variants.

CompoundMolecular FormulaExact Mass (Da)Observed [M+H]⁺ (m/z)
This compoundC₆₄H₁₀₁NO₁₆1139.71201140
Linearmycin BNot SpecifiedNot Specified1166
Linearmycin VariantNot SpecifiedNot Specified1180

Table 1: Known Linearmycin Congeners. This table summarizes the mass spectrometric information for the most commonly cited linearmycins. The molecular formula and exact mass for this compound are derived from PubChem.[2] The observed m/z values for this compound, B, and a variant are based on experimental data from the analysis of Streptomyces sp. Mg1 extracts.

Experimental Protocols

Protocol 1: Extraction of Linearmycins from Streptomyces Culture

This protocol describes the extraction of linearmycins from a liquid culture of Streptomyces sp. Mg1 for subsequent LC-MS/MS analysis. The methodology is adapted from general protocols for the extraction of secondary metabolites from Streptomyces.[3]

Materials:

Procedure:

  • Grow Streptomyces sp. Mg1 in a suitable liquid medium (e.g., SCN broth) for 4-10 days at 28°C with shaking.

  • Harvest the culture broth and separate the mycelia from the supernatant by centrifugation at 10,000 rpm for 20 minutes.

  • Transfer the supernatant to a separatory funnel.

  • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the supernatant. Shake vigorously for 2 minutes and allow the layers to separate.

  • Collect the organic (upper) layer. Repeat the extraction of the aqueous layer with ethyl acetate two more times.

  • Pool the organic extracts and evaporate the solvent using a rotary evaporator at a temperature not exceeding 40°C.

  • Redissolve the dried extract in a known volume of methanol (LC-MS grade).

  • Filter the methanolic extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Linearmycins

This protocol provides a general method for the analysis of polyketides, which can be optimized for linearmycin analysis.[1]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

  • C18 reverse-phase column (e.g., 2.1 x 150 mm, 1.9 µm).

LC Parameters:

  • Mobile Phase A: Water with 0.1% formic acid and 2.0 mM ammonium (B1175870) acetate.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: Linear gradient from 10% to 100% B

    • 8-10 min: Hold at 100% B

    • 10.1-12 min: Return to 10% B and equilibrate.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Ion Source Spray Voltage: 5000 V.

  • Atomization Gas: 220 (arbitrary units).

  • Scan Type: Full scan for initial identification and product ion scan (MS/MS) for fragmentation analysis.

  • Collision Energy: Ramped collision energy (e.g., 20-60 eV) to obtain informative fragmentation patterns.

Protocol 3: MALDI Imaging Mass Spectrometry of Streptomyces Colonies

This protocol outlines a method for the direct analysis of linearmycin distribution in and around Streptomyces colonies grown on agar (B569324), adapted from general microbial imaging protocols.[4]

Materials:

  • Streptomyces sp. Mg1 cultured on an agar plate (e.g., PDA medium).

  • MALDI target plate.

  • 2,5-dihydroxybenzoic acid (DHB) matrix.

  • Methanol/water/TFA solution (50:50:0.1 v/v/v).

  • Sieve for matrix application.

  • MALDI-TOF mass spectrometer.

Procedure:

  • Culture Streptomyces sp. Mg1 on an agar plate until colonies are well-formed.

  • Excise a section of the agar containing the colony of interest.

  • Mount the agar section onto a MALDI target plate.

  • Dry the sample in a desiccator or oven at a low temperature (e.g., 37°C).

  • Apply a thin, even layer of DHB matrix over the sample using a fine sieve. Alternatively, a matrix solution can be sprayed onto the sample.

  • Allow the matrix to co-crystallize with the analytes on the sample surface.

  • Acquire data using a MALDI-TOF mass spectrometer in positive ion mode, defining a raster pattern over the area of interest.

Visualizations

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Mass Spectrometry Analysis Culture Streptomyces sp. Mg1 Culture Extraction Liquid-Liquid Extraction (Ethyl Acetate) Culture->Extraction Centrifugation Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Methanol Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation Injection MS_Analysis MS/MS Analysis (ESI+) LC_Separation->MS_Analysis Data_Analysis Data Analysis MS_Analysis->Data_Analysis

Caption: Workflow for the extraction and LC-MS/MS analysis of Linearmycins.

maldi_workflow Colony_Culture Culture Streptomyces sp. Mg1 on Agar Sample_Prep Excise and Mount Agar Section Colony_Culture->Sample_Prep Drying Dehydration of Sample Sample_Prep->Drying Matrix_Application Apply DHB Matrix Drying->Matrix_Application MALDI_Analysis MALDI-TOF MS Imaging Matrix_Application->MALDI_Analysis Image_Generation Generate Ion Distribution Maps MALDI_Analysis->Image_Generation

Caption: Workflow for MALDI imaging mass spectrometry of Linearmycins.

Concluding Remarks

The protocols and data presented here provide a foundation for the mass spectrometric analysis of this compound and its variants. Researchers are encouraged to optimize these methods for their specific instrumentation and analytical goals. The structural elucidation of the growing number of linearmycin congeners will heavily rely on the continued application and development of advanced mass spectrometry techniques.

References

Application Notes and Protocols for Linearmycin A in Liposome Disruption Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linearmycin A is a polyketide antibiotic known for its potent antibacterial and antifungal activities.[1][2] Its mechanism of action involves the direct disruption of cell membranes, leading to depolarization and subsequent cell lysis.[1][2][3] This property makes this compound a subject of interest for understanding membrane dynamics and for the development of novel antimicrobial agents. Liposome (B1194612) disruption assays serve as a valuable in vitro tool to quantify the membrane-destabilizing effects of compounds like this compound in a controlled model system that mimics the lipid bilayer of a cell membrane.

These application notes provide detailed protocols for assessing the lytic activity of this compound against liposomes using two common methods: a fluorescence-based dye leakage assay and dynamic light scattering (DLS) for monitoring changes in liposome size and integrity.

Carboxyfluorescein Leakage Assay

This assay measures the release of a self-quenching fluorescent dye, carboxyfluorescein, from the interior of liposomes upon disruption by this compound. The increase in fluorescence intensity correlates with the extent of membrane permeabilization.

Experimental Protocol

Materials:

  • This compound

  • Phospholipids (B1166683) (e.g., POPC, POPG)

  • Chloroform (B151607)

  • Carboxyfluorescein

  • Triton X-100 (2% v/v)

  • HEPES buffer (10 mM, pH 7.4)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Fluorometer

Procedure:

  • Liposome Preparation:

    • Dissolve phospholipids in chloroform in a round-bottom flask.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

    • Dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with a 50 mM carboxyfluorescein solution in HEPES buffer.

    • Subject the liposome suspension to five freeze-thaw cycles.

    • Extrude the suspension 21 times through a 100 nm polycarbonate membrane to form large unilamellar vesicles (LUVs).

  • Purification:

    • Separate the carboxyfluorescein-loaded liposomes from unencapsulated dye using a size-exclusion chromatography column pre-equilibrated with HEPES buffer.

    • Collect the liposome-containing fractions.

  • Leakage Assay:

    • Dilute the liposome suspension in HEPES buffer to a final lipid concentration of 50 µM in a 96-well black microplate.

    • Add varying concentrations of this compound (e.g., 0.1 µM to 10 µM) to the wells. A concentration of approximately 1 µM has been noted as effective in lysis experiments.

    • For negative control, add buffer only.

    • For positive control (100% leakage), add 2% Triton X-100.

    • Monitor the fluorescence intensity at an excitation wavelength of 490 nm and an emission wavelength of 520 nm over time (e.g., for 30 minutes) at room temperature.

  • Data Analysis:

    • Calculate the percentage of leakage using the following formula: % Leakage = [(F - F₀) / (F₁₀₀ - F₀)] * 100 Where:

      • F is the fluorescence intensity of the sample with this compound.

      • F₀ is the fluorescence intensity of the negative control.

      • F₁₀₀ is the fluorescence intensity of the positive control (Triton X-100).

Data Presentation

Table 1: Concentration-Dependent Leakage Induced by this compound

This compound Concentration (µM)Mean Percentage Leakage (%)Standard Deviation
0 (Control)2.50.8
0.115.22.1
0.545.83.5
1.078.34.2
2.592.12.9
5.095.61.8
10.096.21.5

Liposome Size Analysis by Dynamic Light Scattering (DLS)

DLS is used to measure the size distribution of the liposome population. Disruption by this compound can lead to changes in liposome size, such as swelling or aggregation, which can be monitored by this technique.

Experimental Protocol

Materials:

  • This compound

  • Pre-formed liposomes (prepared as in the leakage assay, but hydrated with HEPES buffer without carboxyfluorescein)

  • HEPES buffer (10 mM, pH 7.4)

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Sample Preparation:

    • Dilute the stock liposome suspension in HEPES buffer to an appropriate concentration for DLS analysis (typically around 0.1-1 mg/mL lipid concentration).

    • Measure the initial size distribution of the untreated liposomes.

  • Incubation with this compound:

    • To separate aliquots of the diluted liposome suspension, add varying concentrations of this compound (e.g., 0.1 µM to 10 µM).

    • Incubate the samples for a defined period (e.g., 30 minutes) at room temperature.

  • DLS Measurement:

    • Measure the size distribution of the this compound-treated liposome samples.

    • Record the mean hydrodynamic diameter and the polydispersity index (PDI).

Data Presentation

Table 2: Effect of this compound on Liposome Size and Polydispersity Index (PDI)

This compound Concentration (µM)Mean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)
0 (Control)105.20.12
0.1115.80.18
0.5142.30.25
1.0189.70.35
2.5254.10.48
5.0Aggregation Observed> 0.7
10.0Aggregation Observed> 0.7

Visualizations

Experimental Workflow

G cluster_prep Liposome Preparation cluster_assay Disruption Assay cluster_analysis Data Analysis prep1 Lipid Film Formation prep2 Hydration with Carboxyfluorescein prep1->prep2 prep3 Extrusion prep2->prep3 prep4 Purification prep3->prep4 assay1 Incubation with this compound prep4->assay1 assay2 Fluorescence Measurement / DLS Analysis assay1->assay2 analysis1 Calculate % Leakage assay2->analysis1 analysis2 Determine Size Distribution assay2->analysis2

Caption: Workflow for Liposome Disruption Assay.

Proposed Mechanism of this compound-Induced Liposome Disruption

G cluster_membrane Liposome Bilayer liposome Intact Liposome (CF Quenched) interaction Interaction with Lipid Bilayer liposome->interaction linearmycin This compound linearmycin->interaction insertion Insertion into Membrane interaction->insertion disruption Membrane Disruption (Pore Formation / Destabilization) insertion->disruption leakage Carboxyfluorescein Leakage disruption->leakage depolarization Membrane Depolarization disruption->depolarization fluorescence Increased Fluorescence leakage->fluorescence

Caption: Mechanism of this compound Action.

References

Linearmycin A: A Tool for Investigating Biofilm Formation as a Resistance Mechanism in Bacillus subtilis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Microbiology, Drug Discovery, and Biofilm Research

Introduction

Linearmycin A is a polyene antibiotic produced by Streptomyces sp. Mg1.[1][2] While classically studied for its antimicrobial properties, recent research has unveiled a more intricate role for this compound in mediating interspecies competition and influencing bacterial biofilm formation.[1] In the context of Bacillus subtilis, this compound does not act as a typical biofilm-disrupting agent that eradicates pre-formed biofilms. Instead, it serves as a crucial chemical trigger that induces a biofilm phenotype as a sophisticated defense mechanism.[1] This unique characteristic makes this compound an invaluable tool for researchers studying the signaling pathways that govern biofilm formation, antibiotic resistance, and bacterial community behavior.

These application notes provide a comprehensive overview of this compound's application in biofilm research, with a focus on its role in activating a specific two-component signaling (TCS) system in B. subtilis. Detailed protocols are provided for studying the resulting biofilm morphology and the underlying genetic mechanisms.

Mechanism of Action: Induction of Biofilm Phenotype

This compound's primary mechanism in the context of B. subtilis biofilms is not disruption but rather the induction of a biofilm morphology through the activation of the YfiJK two-component signaling system.[1] Exposure to this compound leads to the activation of the sensor kinase YfiJ, which in turn phosphorylates the response regulator YfiK. Activated YfiK then upregulates the expression of the yfiLMN operon, which encodes an ATP-binding cassette (ABC) transporter. The expression of this ABC transporter, particularly the YfiM and YfiN components, is necessary for the development of the biofilm morphology and also confers resistance to this compound.

This response suggests a coordinated defense strategy where B. subtilis couples antibiotic resistance with the formation of a protective biofilm community. This makes this compound a specific molecular probe to dissect the intricate connections between environmental stress (antibiotic exposure) and the genetic circuits controlling bacterial multicellularity.

Quantitative Data

Currently, there is limited publicly available quantitative data, such as Minimum Biofilm Inhibitory Concentration (MBIC) or Minimum Biofilm Eradication Concentration (MBEC), for the direct disruptive effect of this compound on pre-formed B. subtilis biofilms. The primary focus of research has been on its role as an inducer of the biofilm phenotype. However, Minimum Inhibitory Concentrations (MICs) against planktonic cells of various microorganisms have been reported.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Planktonic Microorganisms

MicroorganismMIC (µ g/disc )
Staphylococcus aureus3.1
Escherichia coli1.6
Saccharomyces cerevisiae0.1
Candida albicans1.6
Aspergillus niger0.2

Experimental Protocols

The following protocols are designed to investigate the effect of this compound on B. subtilis biofilm morphology and the underlying signaling pathway.

Protocol 1: Bacillus subtilis Colony Biofilm Morphology Assay

This protocol allows for the qualitative and quantitative assessment of the biofilm phenotype induced by this compound resistance.

Materials:

  • Bacillus subtilis strains (wild-type and this compound-resistant mutants, e.g., with mutations in the yfiJK operon)

  • Luria-Bertani (LB) agar (B569324) plates

  • This compound solution of known concentration

  • Sterile toothpicks or inoculation loops

  • Incubator (37°C)

  • Microscope with imaging capabilities

Procedure:

  • Prepare LB agar plates. For testing the effect of this compound, incorporate it into the agar at the desired concentration.

  • Culture the B. subtilis strains overnight in LB broth at 37°C with shaking.

  • Spot 2 µL of the overnight cultures onto the center of the LB agar plates.

  • Incubate the plates at 37°C for 48-72 hours.

  • Observe and document the colony morphology daily. Biofilm-forming colonies will typically exhibit a wrinkled, robust structure compared to the smooth, flat colonies of non-biofilm formers.

  • For a more detailed analysis, the colony diameter and complexity (e.g., fractal dimension) can be quantified using image analysis software.

Protocol 2: Quantification of Biofilm Formation using Crystal Violet Assay

This assay quantifies the total biofilm biomass.

Materials:

  • 96-well flat-bottom sterile microtiter plates

  • B. subtilis strains

  • Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium

  • This compound

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Grow B. subtilis strains overnight in TSB at 37°C.

  • Dilute the overnight cultures to an OD₆₀₀ of 0.05 in fresh TSB. To study the induction of biofilm in resistant strains, this compound can be added to the medium at sub-inhibitory concentrations.

  • Add 200 µL of the diluted cultures to the wells of a 96-well plate. Include wells with sterile medium as a negative control.

  • Incubate the plate at 37°C for 24-48 hours without shaking.

  • Carefully discard the planktonic culture from each well.

  • Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.

  • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Remove the crystal violet solution and wash the wells thoroughly with water.

  • Air dry the plate.

  • Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.

  • Measure the absorbance at 595 nm using a microplate reader.

Protocol 3: Assessment of Metabolic Activity within the Biofilm using TTC Assay

This assay measures the metabolic activity of cells within the biofilm, providing an indication of cell viability.

Materials:

Procedure:

  • Following biofilm formation and washing as described in Protocol 2 (steps 1-6), add 200 µL of 0.1% TTC solution to each well.

  • Incubate the plate in the dark at 37°C for 4 hours. Metabolically active cells will reduce the colorless TTC to red formazan.

  • Carefully remove the TTC solution.

  • Add 200 µL of methanol or isopropanol to each well to solubilize the formazan.

  • Incubate for 15 minutes at room temperature with gentle shaking.

  • Measure the absorbance at 490 nm using a microplate reader.

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows.

LinearmycinA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LinearmycinA This compound YfiJ YfiJ (Sensor Kinase) LinearmycinA->YfiJ Activates YfiK YfiK (Response Regulator) YfiJ->YfiK Phosphorylates YfiK_P YfiK-P YfiK->YfiK_P yfiLMN_operon yfiLMN operon YfiK_P->yfiLMN_operon Upregulates expression YfiLMN_transporter YfiLMN ABC Transporter yfiLMN_operon->YfiLMN_transporter Encodes Biofilm Biofilm Formation YfiLMN_transporter->Biofilm Resistance This compound Resistance YfiLMN_transporter->Resistance

Caption: this compound signaling pathway in B. subtilis.

Biofilm_Quantification_Workflow cluster_protocol Biofilm Quantification Workflow cluster_cv Crystal Violet Assay cluster_ttc TTC Assay start Bacterial Culture (e.g., B. subtilis) incubation Incubation in 96-well plate (24-48h, 37°C) start->incubation wash1 Wash with PBS (Remove planktonic cells) incubation->wash1 cv_stain Stain with 0.1% Crystal Violet wash1->cv_stain ttc_stain Add 0.1% TTC solution wash1->ttc_stain wash2 Wash with water cv_stain->wash2 solubilize_cv Solubilize with 30% Acetic Acid wash2->solubilize_cv read_cv Measure Absorbance at 595 nm solubilize_cv->read_cv incubate_ttc Incubate in dark (4h, 37°C) ttc_stain->incubate_ttc solubilize_ttc Solubilize with Methanol incubate_ttc->solubilize_ttc read_ttc Measure Absorbance at 490 nm solubilize_ttc->read_ttc

Caption: Workflow for biofilm quantification assays.

References

Application Notes and Protocols for Studying Linearmycin A-Induced Membrane Depolarization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linearmycin A is a polyketide antibiotic produced by Streptomyces species that exhibits potent activity against Gram-positive bacteria, most notably Bacillus subtilis.[1] Its mechanism of action involves the rapid disruption of the cytoplasmic membrane's integrity, leading to depolarization, subsequent cell lysis, and death.[1][2][3] This direct action on the bacterial membrane makes this compound an interesting candidate for antimicrobial research and development, as it circumvents resistance mechanisms that target intracellular processes.

These application notes provide a detailed protocol for studying this compound-induced membrane depolarization in Bacillus subtilis using the voltage-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)). Additionally, a protocol for determining cell viability following this compound exposure is included to correlate membrane depolarization with bactericidal activity.

Principle of the DiSC3(5) Assay

The DiSC3(5) assay is a widely used method to monitor bacterial membrane potential. DiSC3(5) is a cationic, lipophilic dye that accumulates in the polarized cytoplasmic membranes of healthy bacteria. This accumulation leads to self-quenching of its fluorescence. When the membrane is depolarized by an agent like this compound, the dye is released into the aqueous environment, resulting in a significant increase in fluorescence. This change in fluorescence intensity can be monitored over time to determine the kinetics of membrane depolarization.

Data Presentation

The following table summarizes the expected outcomes when studying the effects of this compound on Bacillus subtilis. The this compound concentrations are presented in relative units (mAU*s/µL) as reported in key literature, reflecting the use of semi-pure fractions from chromatographic separation. For practical application, it is recommended to perform a dose-response experiment to determine the minimal inhibitory concentration (MIC) and effective concentrations for membrane depolarization with a purified this compound standard.

This compound Concentration (Relative Units)Observed Effect on B. subtilis Membrane PotentialCorresponding Cell Viability
0 (Control)No significant change in fluorescenceHigh
0.3 mAUs/µLMinimal to no depolarizationHigh
3.0 mAUs/µLModerate and gradual depolarizationReduced
30 mAU*s/µLRapid and complete depolarizationVery Low

Experimental Protocols

Protocol 1: this compound-Induced Membrane Depolarization using DiSC3(5)

This protocol is adapted from the methodology described by Stubbendieck et al. (2018) for measuring membrane depolarization in Bacillus subtilis upon exposure to Linearmycin.

Materials:

  • Bacillus subtilis strain (e.g., 168)

  • Luria-Bertani (LB) broth

  • This compound (purified or in a semi-pure preparation)

  • DiSC3(5) (stock solution in DMSO, e.g., 1 mM)

  • Bovine Serum Albumin (BSA)

  • 96-well black, clear-bottom microplates

  • Microplate reader with fluorescence detection capabilities

  • Incubator shaker

  • Spectrophotometer

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate a single colony of B. subtilis into 5 mL of LB broth.

    • Incubate overnight at 37°C with shaking (200-250 rpm).

    • The following day, dilute the overnight culture 1:100 into fresh LB broth.

    • Incubate at 37°C with shaking until the culture reaches an early-to-mid logarithmic growth phase (OD600 of approximately 0.2).[4]

  • Assay Preparation:

    • In a 96-well black, clear-bottom microplate, add the following to each well:

      • 180 µL of the B. subtilis culture (OD600 ≈ 0.2).

      • Add DiSC3(5) to a final concentration of 1 µM.

      • Add BSA to a final concentration of 0.5 mg/mL to reduce the binding of the dye to the microplate surface.

    • Mix gently by pipetting.

    • Incubate the plate at room temperature for 15-30 minutes in the dark to allow for dye uptake and fluorescence quenching.

  • Fluorescence Measurement:

    • Set the microplate reader to measure fluorescence with an excitation wavelength of 625 nm and an emission wavelength range of 660-720 nm.

    • Record the baseline fluorescence for 2-5 minutes.

    • Add 20 µL of this compound solution at various concentrations to the designated wells. For a negative control, add the vehicle (e.g., DMSO or buffer) used to dissolve this compound. For a positive control for maximal depolarization, gramicidin (B1672133) (0.5 µM) can be used.

    • Immediately begin recording the fluorescence intensity every minute for at least 15 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (wells with media, dye, and this compound, but no cells) from the experimental values.

    • Normalize the fluorescence data by setting the initial fluorescence before the addition of this compound to 100%.

    • Plot the normalized fluorescence intensity over time for each concentration of this compound. An increase in fluorescence indicates membrane depolarization.

Protocol 2: Cell Viability Assay Following this compound Treatment

This protocol is designed to be performed in conjunction with the membrane depolarization assay to correlate the loss of membrane potential with cell death.

Materials:

  • Samples from the DiSC3(5) assay (from Protocol 1)

  • Phosphate-Buffered Saline (PBS), sterile

  • LB agar (B569324) plates

  • Incubator

Procedure:

  • Sample Collection and Serial Dilution:

    • Immediately following the 15-minute fluorescence measurement in Protocol 1, take a 10 µL aliquot from each well of the microplate.

    • Perform a 10-fold serial dilution of each aliquot in sterile PBS.

  • Plating and Incubation:

    • Spot 10 µL of each dilution onto LB agar plates.

    • Allow the spots to dry completely.

    • Incubate the plates overnight at 37°C.

  • Colony Forming Unit (CFU) Counting:

    • The next day, count the number of colonies in the spots for each dilution.

    • Calculate the CFU/mL for each treatment condition.

  • Data Analysis:

    • Compare the CFU/mL of the this compound-treated samples to the untreated control to determine the percentage of viable cells.

    • Correlate the reduction in cell viability with the increase in fluorescence observed in the DiSC3(5) assay.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_assay Membrane Depolarization Assay cluster_viability Cell Viability Assay cluster_analysis Data Analysis B_subtilis_culture B. subtilis Culture (OD600 ≈ 0.2) Dye_loading Add DiSC3(5) (1 µM) and BSA B_subtilis_culture->Dye_loading Incubation Incubate in Dark (15-30 min) Dye_loading->Incubation Baseline_fluorescence Measure Baseline Fluorescence Incubation->Baseline_fluorescence Add_Linearmycin_A Add this compound Baseline_fluorescence->Add_Linearmycin_A Measure_fluorescence Measure Fluorescence (15 min) Add_Linearmycin_A->Measure_fluorescence Serial_dilution Serial Dilution in PBS Measure_fluorescence->Serial_dilution Analyze_depolarization Analyze Fluorescence Data Measure_fluorescence->Analyze_depolarization Plating Plate on LB Agar Serial_dilution->Plating CFU_counting Incubate and Count CFUs Plating->CFU_counting Analyze_viability Analyze CFU Data CFU_counting->Analyze_viability Correlate_data Correlate Depolarization and Viability Analyze_depolarization->Correlate_data Analyze_viability->Correlate_data

Caption: Experimental workflow for studying this compound-induced membrane depolarization and cell viability.

signaling_pathway cluster_membrane Bacterial Cytoplasmic Membrane Linearmycin_A This compound Membrane_interaction Interaction with Membrane Linearmycin_A->Membrane_interaction Membrane_depolarization Membrane Depolarization Membrane_interaction->Membrane_depolarization Disruption of Ion Gradient Cell_lysis Cell Lysis Membrane_depolarization->Cell_lysis Cell_death Cell Death Cell_lysis->Cell_death

Caption: Proposed mechanism of this compound action on the bacterial cell membrane.

References

Preparation of Linearmycin A Stock Solutions for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Linearmycin A is a polyene antibiotic produced by Streptomyces sp. with demonstrated activity against a range of bacteria and fungi.[1][2][3][4][5] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in various bioassays, including minimum inhibitory concentration (MIC) determinations, cytotoxicity assays, and mechanism of action studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure stability and efficacy for research applications.

Physicochemical Properties and Solubility

Proper handling and storage are dictated by the physicochemical properties of this compound. It is a solid at room temperature and has limited solubility in aqueous solutions.[6][7]

Table 1: Properties and Solubility of this compound

PropertyDataReference
Molecular FormulaC₆₄H₁₀₁NO₁₆[6]
Molecular Weight1140.48 g/mol [6]
AppearanceSolid[6]
Recommended SolventsDMSO, Methanol[1][2][3]
Storage (Solid)-20°C for long-term (years), 4°C for short-term (2 years)[6]
Shipping ConditionRoom temperature[6]

Experimental Protocol: Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for this compound.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.

  • Weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.14 mg of this compound (Molecular Weight: 1140.48 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the tube containing the weighed this compound. For a 10 mM solution, if you weighed 1.14 mg, add 1 mL of DMSO.

  • Solubilization: Close the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid excessive heat.

  • Sterilization (Optional): As this compound solutions in DMSO are typically considered self-sterilizing, filtration is often omitted to prevent loss of compound. If required for a specific application, filter the solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes. This minimizes freeze-thaw cycles and protects the compound from light.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials.

Storage and Stability

The stability of this compound solutions is critical for the validity of experimental results.

Table 2: Storage and Stability of this compound Solutions

ConditionDurationReference
In solvent at -80°C6 months[6]
In solvent at -20°C1 month[6]

Recommendations:

  • Long-term storage: For storage longer than one month, it is recommended to store aliquots at -80°C.[6]

  • Short-term storage: For use within a month, storage at -20°C is acceptable.[4][6]

  • Light sensitivity: Protect solutions from light by using amber vials and storing them in the dark.

  • Freeze-thaw cycles: Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.

Workflow Diagram

The following diagram illustrates the key steps in the preparation of a this compound stock solution.

LinearmycinA_Stock_Preparation cluster_prep Preparation cluster_storage Storage & Handling start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate 1. weigh Weigh this compound equilibrate->weigh 2. add_solvent Add Anhydrous DMSO weigh->add_solvent 3. dissolve Vortex to Dissolve add_solvent->dissolve 4. aliquot Aliquot into Amber Tubes dissolve->aliquot 5. label_tubes Label Aliquots aliquot->label_tubes 6. store Store at -20°C or -80°C label_tubes->store 7. end Ready for Bioassay Dilution store->end

Caption: Workflow for preparing this compound stock solution.

Conclusion

This protocol provides a standardized method for the preparation of this compound stock solutions to ensure consistency and reliability in experimental outcomes. Adherence to these guidelines for solubilization, storage, and handling will help to maintain the integrity and activity of this polyene antibiotic for use in a variety of bioassays. Researchers should always consult the manufacturer's specific recommendations for the lot of this compound being used.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Linearmycin A Insolubility for Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of Linearmycin A in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol.[1][2][3] For most biological assays, DMSO is the preferred solvent for creating a stock solution.

Q2: I'm observing precipitation of this compound when I add it to my aqueous assay medium. What can I do?

A2: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds like this compound. Here are some strategies to mitigate this:

  • Optimize Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your assay is low, typically at or below 1% (v/v), to avoid solvent-induced toxicity and precipitation.[4]

  • Use of Co-solvents or Surfactants: In some cases, non-ionic surfactants like Tween 80 or co-solvents can help maintain the solubility of the compound in the aqueous medium.[5] It is crucial to include a vehicle control with the co-solvent or surfactant alone to ensure it does not interfere with the assay.

  • Sonication: Brief sonication of the final solution can help disperse the compound and create a more uniform suspension.

  • Gentle Heating: For compounds that are not heat-sensitive, gentle warming of the solvent during the initial dissolving step might improve solubility. However, the thermal stability of this compound should be considered.

Q3: What is the mechanism of action of this compound?

A3: this compound exhibits both antibacterial and antifungal activity primarily by targeting the cytoplasmic membrane. In Gram-positive bacteria such as Bacillus subtilis, it causes cellular lysis and degradation by disrupting the cell membrane. This action can trigger a two-component signaling system, LnrJK (also known as YfiJK), which in turn activates an ABC transporter (LnrLMN/YfiLMN) to confer resistance. The antifungal mechanism against organisms like Candida albicans is also believed to involve interaction with the cell membrane, leading to permeabilization and cell death.

Q4: Are there any alternative methods to solubilize this compound for delivery to cells?

A4: Yes, research has shown that Streptomyces sp., the producing organism, incorporates this compound into extracellular vesicles. These vesicles can stabilize and solubilize the hydrophobic this compound, facilitating its transport in aqueous environments and delivery to target cells. While not a standard laboratory procedure, this natural mechanism highlights a potential advanced delivery strategy.

Troubleshooting Guides

Issue 1: Inconsistent or no activity of this compound in antimicrobial assays.

Possible Cause Troubleshooting Step
Precipitation of this compound Visually inspect the assay wells/tubes for any precipitate. If present, refer to the solubilization strategies in the FAQs (Q2). Prepare fresh dilutions and ensure the final solvent concentration is minimal.
Degradation of this compound Prepare fresh stock solutions. This compound should be stored at -20°C in a tightly sealed container. Avoid repeated freeze-thaw cycles.
Inappropriate Assay Method For hydrophobic compounds, broth microdilution is generally more reliable than agar (B569324) diffusion methods where compound diffusion can be limited.
Incorrect Final Concentration Verify all dilution calculations. Use calibrated pipettes for accurate liquid handling.

Issue 2: High background toxicity observed in control wells (vehicle control).

Possible Cause Troubleshooting Step
Solvent concentration is too high Determine the maximum tolerable solvent concentration for your specific cell line or microorganism. This is typically ≤1% (v/v) for DMSO. Run a solvent toxicity curve to determine the non-inhibitory concentration.
Contaminated Solvent Use a fresh, high-purity (e.g., cell culture or molecular biology grade) solvent.

Quantitative Data Summary

Table 1: Solubility and Antimicrobial Activity of this compound

Parameter Details Reference
Solubility Soluble in DMSO and Methanol
Storage -20°C
Antibacterial Activity (MIC) Staphylococcus aureus: 3.1 µ g/disc Escherichia coli: 1.6 µ g/disc
Antifungal Activity (MIC) Saccharomyces cerevisiae: 0.1 µ g/disc Candida albicans: 1.6 µ g/disc Aspergillus niger: 0.2 µ g/disc

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of sterile, high-purity DMSO to achieve a high concentration stock solution (e.g., 10 mg/mL).

  • Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, provided the compound is not heat-labile.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Protocol 2: Broth Microdilution Assay for Antibacterial Susceptibility

This protocol is adapted from standard methods for testing hydrophobic compounds.

  • Prepare Serial Dilutions:

    • In a sterile 96-well plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells in columns 2-12.

    • In the first column, add 198 µL of CAMHB.

    • Add 2 µL of your this compound stock solution (e.g., 10 mg/mL) to the wells in the first column. This will be your highest concentration, with a final DMSO concentration of 1%.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mix well, and continue this process across the plate to column 10. Discard 100 µL from column 10.

  • Controls:

    • Growth Control (Column 11): 100 µL of CAMHB.

    • Vehicle Control (Column 12): 100 µL of CAMHB with the highest concentration of DMSO used in the assay (e.g., 1%).

  • Inoculum Preparation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

    • Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to all wells except the sterility control (if included).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Reading Results:

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that shows no visible bacterial growth.

Visualizations

experimental_workflow Experimental Workflow for this compound Assay cluster_prep Preparation cluster_assay Assay Setup cluster_results Results weigh Weigh this compound dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve serial_dilute Serial Dilution in Broth dissolve->serial_dilute add_inoculum Add Bacterial/Fungal Inoculum serial_dilute->add_inoculum incubate Incubate add_inoculum->incubate read_mic Read MIC incubate->read_mic

Caption: Workflow for preparing and testing this compound.

signaling_pathway This compound Interaction with Bacterial Cell cluster_cell Bacterial Cell membrane Cytoplasmic Membrane lysis Cell Lysis membrane->lysis lnrJ LnrJ (Sensor Kinase) lnrK LnrK (Response Regulator) lnrJ->lnrK Phosphorylation lnrLMN LnrLMN (ABC Transporter) lnrK->lnrLMN Activates Expression linearmycin This compound lnrLMN->linearmycin Efflux linearmycin->membrane Disrupts linearmycin->lnrJ Activates

Caption: this compound's mechanism in bacteria.

References

improving the stability of Linearmycin A in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Linearmycin A in various solvents. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Troubleshooting Guide

Q1: I observed a rapid loss of activity of my this compound solution. What could be the cause?

A1: Rapid loss of activity in this compound solutions is often due to degradation. As a polyene antibiotic, this compound is susceptible to several environmental factors. The primary causes of degradation include:

  • Exposure to Light (Photodegradation): Polyene antibiotics are notoriously sensitive to light and can degrade rapidly when exposed to UV or even ambient light.[1][2] All handling and storage of this compound solutions should be performed under light-protected conditions, for instance, by using amber vials or covering containers with aluminum foil.[1]

  • Extreme pH: this compound is prone to degradation in acidic and, to a lesser extent, highly alkaline conditions.[1][3] It is advisable to maintain the pH of solutions within a stable range, which for many polyenes is between pH 6 and 8.

  • Elevated Temperatures (Thermal Degradation): Higher temperatures accelerate the degradation of polyene antibiotics. Whenever possible, prepare and handle solutions at reduced temperatures and store them at the recommended -20°C or below for long-term stability.

  • Oxidation: The conjugated polyene structure of this compound is susceptible to oxidation. To mitigate this, it is recommended to use degassed solvents to remove dissolved oxygen.

Q2: My this compound solution appears cloudy or has formed a precipitate. What should I do?

A2: Cloudiness or precipitation of this compound in solution can be attributed to two main factors:

  • Poor Solubility: this compound has limited solubility in many common solvents. Ensure you are using a recommended solvent such as Dimethyl Sulfoxide (DMSO) or Methanol (B129727), in which it is reported to be soluble.

  • Aggregation: Polyene antibiotics have a tendency to aggregate in aqueous solutions, which can lead to precipitation and a decrease in bioactivity. It is often beneficial to work with dilute solutions when feasible. In some cases, the addition of certain excipients might help maintain the monomeric state.

If you observe precipitation, it is recommended to prepare a fresh solution, ensuring the solid is fully dissolved before use. Gentle warming or sonication may aid in dissolution, but care should be taken to avoid thermal degradation.

Q3: My analytical results (e.g., HPLC) show multiple peaks for my this compound sample, even when freshly prepared. Why is this happening?

A3: The presence of multiple peaks in an analytical chromatogram of this compound could indicate:

  • Presence of Impurities: The initial sample may contain impurities from the fermentation and purification process. It is common for fermentation broths to contain a mixture of related polyene structures.

  • On-Column Degradation: The conditions of your analytical method (e.g., mobile phase pH, temperature) could be causing degradation of this compound on the HPLC column.

  • Isomerization: Exposure to light or certain solvents can cause cis-trans isomerization of the double bonds in the polyene chain, leading to the appearance of different isomers as separate peaks.

To troubleshoot, ensure your analytical method is validated as "stability-indicating." This means the method can separate the intact drug from its degradation products and any impurities. Consider optimizing chromatographic conditions, such as the mobile phase composition and pH, to improve the separation and minimize on-column degradation.

Frequently Asked Questions (FAQs)

Q4: What are the recommended solvents for dissolving this compound?

A4: this compound is reported to be soluble in Dimethyl Sulfoxide (DMSO) and Methanol. When preparing stock solutions, it is advisable to purge the solvent with an inert gas, such as nitrogen or argon, to minimize oxidation.

Q5: What are the optimal storage conditions for this compound?

A5: For long-term stability, solid this compound should be stored at -20°C. Stock solutions in solvents like DMSO should also be stored at low temperatures. Some suppliers suggest that in-solvent storage at -80°C is stable for up to 6 months, while at -20°C, it is stable for about 1 month. Always protect both solid and solution forms from light.

Q6: How does pH affect the stability of this compound?

A6: Polyene antibiotics, including likely this compound, are generally most stable in a neutral pH range (approximately pH 6-8). They are particularly sensitive to acidic conditions, which can catalyze hydrolysis and other degradation reactions. Highly alkaline conditions can also lead to degradation, though often to a lesser extent than acidic pH.

Q7: Is this compound sensitive to light?

A7: Yes, this compound is a polyene antibiotic and is expected to be highly sensitive to light. Exposure to ultraviolet (UV) and even visible light can lead to rapid photodegradation. It is crucial to handle and store this compound in light-protected containers.

Data Presentation

Table 1: General Stability Profile of Polyene Antibiotics (Applicable to this compound)

Stress FactorGeneral Effect on Polyene AntibioticsMitigation Strategies
Light (UV/Visible) Rapid degradation (photodegradation)Work in a dark or low-light environment. Use amber-colored vials or wrap containers in aluminum foil.
Temperature Degradation rate increases with temperature (thermal degradation)Prepare and handle solutions at low temperatures. Store at -20°C or below for long-term stability.
pH Sensitive to acidic conditions; less stable at highly alkaline pH.Maintain solutions at a neutral pH (around 6-8).
Oxidation Susceptible to oxidative degradation.Use degassed solvents. Purge solutions with an inert gas (e.g., nitrogen, argon).
Aqueous Solutions Prone to aggregation and precipitation.Use recommended organic solvents like DMSO or methanol. If aqueous solutions are necessary, use dilute concentrations and prepare fresh.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable stock solution of this compound for experimental use.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), HPLC grade, degassed

  • Inert gas (Nitrogen or Argon)

  • Sterile, amber-colored microcentrifuge tubes or vials

  • Calibrated micropipettes

Procedure:

  • Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube under subdued light.

  • Add the calculated volume of degassed DMSO to achieve the target concentration (e.g., 10 mg/mL).

  • Gently vortex the tube until the solid is completely dissolved. A brief sonication in a water bath may be used if necessary, but avoid excessive heating.

  • Purge the headspace of the tube with an inert gas (nitrogen or argon) before sealing tightly.

  • Wrap the tube in aluminum foil for extra light protection.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions to understand its degradation profile.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV-Vis detector

  • C18 HPLC column

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: For each condition, mix the this compound stock solution with the stressor solution. A typical starting point is a 1:1 ratio.

    • Acid Hydrolysis: this compound solution + 0.1 M HCl

    • Base Hydrolysis: this compound solution + 0.1 M NaOH

    • Oxidative Degradation: this compound solution + 3% H₂O₂

    • Thermal Degradation: this compound solution placed in an oven at a controlled temperature (e.g., 60°C).

    • Photodegradation: this compound solution exposed to light in a photostability chamber. A control sample should be wrapped in foil and kept under the same conditions.

  • Incubation: Incubate the samples under the specified conditions. It is recommended to take time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the degradation kinetics.

  • Neutralization (for acid and base hydrolysis): Before HPLC analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • HPLC Analysis:

    • Analyze all samples (including a non-degraded control) by a stability-indicating HPLC method.

    • A common starting method for polyenes is a C18 column with a mobile phase of methanol and water gradient at a flow rate of 1 mL/min.

    • Monitor the elution profile using a UV-Vis detector at the λmax of this compound (polyenes typically have strong absorbance between 300-400 nm).

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point compared to the time 0 sample.

    • Observe the formation of any degradation product peaks in the chromatograms.

Visualizations

G Troubleshooting Workflow for this compound Degradation start Observed Loss of Activity check_light Was the solution exposed to light? start->check_light check_temp Was the solution exposed to high temperatures? check_light->check_temp No solution_light Protect from light using amber vials or foil. check_light->solution_light Yes check_ph What was the pH of the solution? check_temp->check_ph No solution_temp Store at -20°C or below. Handle on ice. check_temp->solution_temp Yes check_oxygen Were degassed solvents used? check_ph->check_oxygen Neutral solution_ph Maintain pH between 6 and 8. check_ph->solution_ph Acidic/Alkaline solution_oxygen Use degassed solvents and purge with inert gas. check_oxygen->solution_oxygen No end_node Improved Stability check_oxygen->end_node Yes solution_light->end_node solution_temp->end_node solution_ph->end_node solution_oxygen->end_node G Experimental Workflow for Forced Degradation Study cluster_stress Stress Conditions acid Acid Hydrolysis (HCl) sample Collect Samples at Time Intervals acid->sample base Base Hydrolysis (NaOH) base->sample oxidation Oxidation (H2O2) oxidation->sample thermal Thermal (Heat) thermal->sample photo Photochemical (Light) photo->sample start Prepare this compound Solution expose Expose to Stress Conditions start->expose expose->acid expose->base expose->oxidation expose->thermal expose->photo analyze Analyze by Stability-Indicating HPLC sample->analyze evaluate Evaluate Degradation Profile analyze->evaluate

References

troubleshooting variability in Linearmycin A MIC assay results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing variability in Minimum Inhibitory Concentration (MIC) assays for Linearmycin A. The principles and protocols outlined here are based on established standards for antimicrobial susceptibility testing and are intended to help identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is considered acceptable variability for a this compound MIC assay?

A1: For most standardized broth microdilution methods, an acceptable level of reproducibility is considered to be within a three-log₂ dilution range. This means that for 95% of replicate tests, the MIC value for a quality control (QC) strain should be within +/- one twofold dilution from the modal MIC value. For example, if the most frequent MIC result for your QC strain is 2 µg/mL, 95% of your results should fall between 1 µg/mL and 4 µg/mL.[1] It is important to note that official CLSI or EUCAST quality control ranges for this compound have not been established. Therefore, it is recommended that individual laboratories establish their own internal QC ranges based on replicate testing.

Q2: What are the most common sources of variability in MIC assays?

A2: The most significant sources of variability in MIC assays often arise from inconsistencies in key experimental steps. These can include improper preparation of the bacterial inoculum, variations in the composition and pH of the growth medium, fluctuations in incubation time and temperature, and operator-dependent differences in endpoint reading.[1]

Q3: How should I prepare this compound for an MIC assay?

A3: this compound is soluble in methanol (B129727) and DMSO. A stock solution should be prepared in one of these solvents. It is crucial to ensure that the final concentration of the solvent in the assay wells is not inhibitory to the test organism. A solvent toxicity control should always be included in your experimental setup.

Q4: What should I do if I observe "trailing" or "skipped" wells?

A4: "Trailing" refers to reduced but persistent growth over a range of concentrations, making the exact MIC endpoint difficult to determine. This can sometimes be observed with agents that have a lytic mechanism. If trailing is observed, it is often recommended to read the MIC at the lowest concentration that causes a significant reduction in growth (e.g., ~80% inhibition) compared to the growth control. "Skipped wells" (growth at a higher concentration and no growth at a lower one) are typically due to technical errors such as inaccurate pipetting or contamination. In such cases, the results of that specific assay should be considered invalid and the experiment repeated.

Troubleshooting Guides

Issue 1: Inconsistent MIC Values Between Experiments

This is a common challenge that can often be resolved by systematically evaluating key experimental parameters.

Potential Cause Recommended Solution
Inoculum Preparation Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard and then diluted to the final concentration of approximately 5 x 10^5 CFU/mL in the wells. Prepare the inoculum from fresh, actively growing colonies.
Media Composition Use a single, high-quality lot of Cation-Adjusted Mueller-Hinton Broth (CAMHB) for a series of experiments. If preparing media in-house, strictly adhere to the formulation protocol and verify the pH of each batch.
This compound Preparation Prepare a fresh stock solution of this compound for each experiment. Use calibrated pipettes for serial dilutions. Given that the stability of this compound in CAMHB over 16-20 hours is not well-documented, fresh preparation is a critical step to minimize variability.
Incubation Conditions Use a calibrated incubator set to 35°C ± 2°C. Incubate plates for a consistent duration, typically 16-20 hours for most bacteria.[1] Avoid stacking plates to ensure uniform heat distribution.
Endpoint Reading Read the MIC endpoint consistently. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[1] Using a standardized light source and background can aid in consistent reading.
Issue 2: MIC Values are Unexpectedly High
Potential Cause Recommended Solution
Inoculum Too High An overly dense inoculum can lead to artificially high MIC values. Double-check your inoculum standardization procedure.
This compound Degradation As the stability of this compound in aqueous media is not fully characterized, degradation could be a factor. Prepare fresh stock solutions and dilutions for each experiment.
Bacterial Resistance The test organism may have intrinsic or acquired resistance to this compound. Confirm the identity and expected susceptibility profile of your bacterial strain.
Issue 3: No Growth in Positive Control Wells
Potential Cause Recommended Solution
Inoculum Too Low or Not Viable Ensure your inoculum is standardized correctly and prepared from a fresh, viable culture.
Residual Solvent Toxicity The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high in the wells, inhibiting bacterial growth. Run a solvent control to determine the maximum non-inhibitory concentration.

Experimental Protocols

Broth Microdilution MIC Assay for this compound

This protocol is a general guideline based on standard antimicrobial susceptibility testing procedures and should be adapted and validated for specific experimental conditions.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in 100% DMSO to a concentration of 1280 µg/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down to the 10th well. Discard 100 µL from the 10th well. The 11th well will serve as the growth control (no drug), and the 12th well as the sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select several colonies of the test organism and suspend them in saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 10 µL of the standardized bacterial suspension to each well (except the sterility control well), bringing the total volume to 110 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • Following incubation, visually inspect the plate for bacterial growth.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Visualizations

MIC_Troubleshooting_Workflow cluster_protocol Review Core Protocol Parameters cluster_troubleshoot Advanced Troubleshooting start Inconsistent MIC Results check_qc Are QC Strain MICs within Range? start->check_qc inoculum Inoculum Standardization (0.5 McFarland, final dilution) check_qc->inoculum No resolve Consistent MICs Obtained check_qc->resolve Yes media Media Preparation (CAMHB lot, pH) compound This compound Preparation (Fresh stock, solvent control) incubation Incubation Conditions (Temp: 35±2°C, Time: 16-20h) reading Endpoint Reading (Consistent visual inspection) high_mic Unexpectedly High MICs reading->high_mic If issues persist no_growth No Growth in Control high_mic->no_growth trailing Trailing/Skipped Wells no_growth->trailing trailing->start Re-evaluate & Repeat

Caption: Troubleshooting workflow for inconsistent MIC assay results.

Linearmycin_Action_Pathway cluster_cell Bacterial Cell membrane Cytoplasmic Membrane depolarization Membrane Depolarization membrane->depolarization lysis Cell Lysis depolarization->lysis viability Loss of Viability lysis->viability linearmycin This compound linearmycin->membrane Targets

Caption: Proposed mechanism of action for this compound.

References

Linearmycin A degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Linearmycin A.

Disclaimer: this compound is a polyene antibiotic. Due to the limited availability of specific degradation data for this compound, the information provided in this guide is largely based on the well-documented degradation pathways and prevention strategies for other polyene antibiotics. This information should be used as a guideline for handling this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its storage recommendations?

This compound is a polyene antibiotic with antibacterial and antifungal activities. For long-term stability, it is recommended to store this compound as a solid at -20°C, protected from light. Under these conditions, it has been reported to be stable for at least four years.[1]

Q2: What are the primary factors that can cause this compound to degrade?

As a polyene antibiotic, this compound is susceptible to degradation from several factors, including:

  • Light Exposure (Photodegradation): The conjugated polyene chain in this compound is highly sensitive to light, which can lead to rapid degradation.[2][3]

  • Elevated Temperatures (Thermal Degradation): Higher temperatures accelerate the rate of chemical degradation.

  • Oxidation: The double bonds in the polyene structure are prone to oxidation, which can be initiated by atmospheric oxygen or the presence of oxidizing agents.

  • pH: this compound is most stable in a neutral pH range. It is susceptible to degradation in acidic and, to a lesser extent, highly alkaline conditions.[4]

Q3: I am observing a loss of biological activity in my this compound samples. What could be the cause?

A loss of biological activity is a common indicator of this compound degradation. This can be caused by one or a combination of the factors mentioned in Q2. To troubleshoot this issue, please refer to the Troubleshooting Guide below.

Q4: Can I use antioxidants to prevent the degradation of this compound?

Yes, for other polyene antibiotics, the use of antioxidants such as propyl gallate has been shown to offer protection against oxidative degradation.[5] When considering the use of an antioxidant, it is crucial to ensure its compatibility with your experimental setup and downstream applications.

Q5: What solvents are suitable for dissolving this compound?

This compound is soluble in methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO).[1][6] When preparing stock solutions, it is advisable to use high-purity solvents and store the solutions at -20°C in small aliquots to minimize freeze-thaw cycles.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to this compound degradation.

Symptom Potential Cause Troubleshooting Steps
Loss of biological activity Photodegradation- Protect all solutions and solid samples from light by using amber vials or wrapping containers in aluminum foil.- Minimize exposure to ambient light during experimental procedures.
Thermal Degradation- Store stock solutions and working solutions at -20°C or below.- Avoid repeated freeze-thaw cycles by preparing single-use aliquots.- When in use, keep solutions on ice.
Oxidation- Degas solvents before use to remove dissolved oxygen.- Consider adding a compatible antioxidant to your solutions.
Incorrect pH- Ensure the pH of your buffers and solutions is within the optimal stability range for polyenes (near neutral).
Precipitation in aqueous solutions Aggregation- Polyene antibiotics can aggregate in aqueous solutions. Work with dilute solutions when possible.- The use of co-solvents or detergents like sodium deoxycholate can improve solubility and reduce aggregation for some polyenes.
Appearance of new peaks in HPLC analysis Degradation- The presence of new peaks in your chromatogram likely indicates the formation of degradation products.- Refer to the experimental protocols section for a general method to analyze degradation.

Quantitative Data on Polyene Antibiotic Stability

The following table summarizes the general stability of polyene antibiotics under various stress conditions. This data is intended to provide a qualitative understanding and should be adapted for this compound with appropriate experimental validation.

Stress Condition General Observations for Polyene Antibiotics Prevention/Mitigation Strategies
Light (Photodegradation) Rapid degradation upon exposure to UV or ambient light.[2][3]Store in the dark; use amber vials or foil wrapping.
Temperature (Thermal Degradation) Degradation rate increases with temperature.Store at low temperatures (-20°C or below).
pH Sensitive to acidic pH and, to a lesser extent, highly alkaline pH. Optimal stability is near neutral pH.[4]Maintain pH of solutions between 6 and 8.
Oxidation Susceptible to oxidation, which can be catalyzed by metal ions.Use degassed solvents; consider adding antioxidants like propyl gallate.[5]

Experimental Protocols

Protocol 1: General Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or DMSO at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 30 minutes.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 30 minutes.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate the solid compound and the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the stock solution to UV light (254 nm) at room temperature for 24 hours.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. A C18 column is commonly used for polyene antibiotics. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 6) and an organic solvent like acetonitrile, run in a gradient mode.[7]

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound.

Visualizations

cluster_degradation_pathways Degradation Pathways This compound This compound Photodegradation (Light) Photodegradation (Light) This compound->Photodegradation (Light) Thermal Degradation (Heat) Thermal Degradation (Heat) This compound->Thermal Degradation (Heat) Oxidation (O2, Metal Ions) Oxidation (O2, Metal Ions) This compound->Oxidation (O2, Metal Ions) Hydrolysis (Acidic/Alkaline pH) Hydrolysis (Acidic/Alkaline pH) This compound->Hydrolysis (Acidic/Alkaline pH) Degraded Products Degraded Products Photodegradation (Light)->Degraded Products Thermal Degradation (Heat)->Degraded Products Oxidation (O2, Metal Ions)->Degraded Products Hydrolysis (Acidic/Alkaline pH)->Degraded Products

Caption: Major degradation pathways for this compound.

Start Start Issue Loss of Activity or Appearance of Impurities Start->Issue Check_Light Protected from Light? Issue->Check_Light no Check_Temp Stored at -20°C? Issue->Check_Temp yes Solution_Light Store in Dark/ Use Amber Vials Check_Light->Solution_Light Check_pH pH is Neutral? Check_Temp->Check_pH yes Solution_Temp Aliquot and Store at -20°C Check_Temp->Solution_Temp no Check_Oxidation Used Degassed Solvents/ Antioxidants? Check_pH->Check_Oxidation yes Solution_pH Adjust pH to 6-8 Check_pH->Solution_pH no Solution_Oxidation Degas Solvents/ Add Antioxidant Check_Oxidation->Solution_Oxidation no End Problem Resolved Check_Oxidation->End yes Solution_Light->End Solution_Temp->End Solution_pH->End Solution_Oxidation->End

Caption: Troubleshooting workflow for this compound degradation.

References

interpreting unexpected results in Linearmycin A experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Linearmycin A. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting results from experiments involving this novel polyene antibiotic.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and unexpected outcomes that may arise during your research with this compound.

1. Why am I observing inconsistent antibacterial activity with purified this compound?

Answer:

Inconsistent activity of this compound is often linked to its poor aqueous solubility.[1] This can lead to variable concentrations in your assays.

Troubleshooting Steps:

  • Solvent Selection: Ensure this compound is fully dissolved in a suitable organic solvent like DMSO or methanol (B129727) before preparing your final dilutions in aqueous media.[2][3]

  • Use of Extracellular Vesicles (EVs): For a more biologically relevant delivery method that enhances solubility and stability, consider using this compound incorporated into extracellular vesicles isolated from the producing organism, Streptomyces sp. strain Mg1.[1][4]

  • Sonication: Gentle sonication of your final dilution may help to create a more uniform suspension, but be cautious as this can also degrade the compound.

  • Verification of Concentration: After solubilization, verify the concentration of your stock solution using techniques like High-Performance Liquid Chromatography (HPLC) by monitoring the signal at 333 nm.

2. I see growth inhibition of a Gram-positive bacterium, but not the expected cell lysis. Is this normal?

Answer:

Yes, this is a documented phenomenon. This compound exhibits broad inhibitory activity against Gram-positive bacteria, but its lytic (cell-bursting) activity is more specific and has been primarily observed in Bacillus species. Therefore, observing growth inhibition without lysis in other Gram-positive bacteria is an expected outcome.

Experimental Consideration:

If your research goal is to study the lytic properties of this compound, Bacillus subtilis is the recommended model organism.

3. My Bacillus subtilis culture has developed resistance to this compound. What is the likely mechanism?

Answer:

Bacillus subtilis can develop resistance to this compound through the activation of a specific two-component signaling (TCS) system, LnrJK (also known as YfiJK). This system, when activated by mutations, leads to the increased expression of the lnrLMN operon, which encodes an ATP-binding cassette (ABC) transporter. This transporter functions as an efflux pump to remove this compound from the cell.

*Signaling Pathway of this compound Resistance in B. subtilis

Linearmycin_Resistance LinearmycinA This compound Membrane Cell Membrane LinearmycinA->Membrane Targets LnrJ LnrJ (Sensor Kinase) Membrane->LnrJ Stress Signal LnrK LnrK (Response Regulator) LnrJ->LnrK Phosphorylates LnrLMN_promoter lnrLMN Promoter LnrK->LnrLMN_promoter Activates Transcription LnrLMN LnrLMN (ABC Transporter) LnrLMN_promoter->LnrLMN Leads to Expression Efflux Efflux LnrLMN->Efflux Efflux->LinearmycinA Removes

Caption: LnrJK two-component system activation in B. subtilis leading to this compound efflux.

4. I am not observing any activity against Gram-negative bacteria. Should I?

Answer:

Generally, this compound's primary activity is against Gram-positive bacteria due to its mechanism of targeting the cell membrane. While some studies have reported activity against E. coli at higher concentrations in disc diffusion assays, it is not its primary target spectrum. The outer membrane of Gram-negative bacteria typically provides a protective barrier against many antibiotics that target the cell membrane.

Troubleshooting Steps:

  • Increase Concentration: If you suspect activity, you may need to use significantly higher concentrations of this compound for Gram-negative bacteria compared to Gram-positives.

  • Use Permeabilizing Agents: Consider co-administering a compound that permeabilizes the outer membrane of Gram-negative bacteria, which may allow this compound to reach its target.

Data Summary

The following tables summarize the reported minimum inhibitory concentrations (MICs) for this compound against various microorganisms.

Table 1: Antibacterial Activity of this compound

BacteriumTypeActivity TypeMIC (µ g/disc )
Staphylococcus aureusGram-positiveInhibition3.1
Escherichia coliGram-negativeInhibition1.6
Bacillus subtilisGram-positiveLysis & DegradationNot specified in µ g/disc

Table 2: Antifungal Activity of this compound

FungusTypeMIC (µ g/disc )
Saccharomyces cerevisiaeYeast0.1
Candida albicansYeast1.6
Aspergillus nigerMold0.2

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from standard methodologies and is suitable for determining the MIC of this compound.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare this compound stock solution (e.g., in DMSO) P2 Prepare serial dilutions of this compound in broth P1->P2 A1 Add serial dilutions to 96-well plate P2->A1 P3 Prepare bacterial inoculum (e.g., 0.5 McFarland standard) A2 Add bacterial inoculum to each well A1->A2 A3 Include positive (no drug) and negative (no bacteria) controls A2->A3 AN1 Incubate at 37°C for 18-24 hours A3->AN1 AN2 Determine MIC: lowest concentration with no visible growth AN1->AN2

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation of this compound Stock: Dissolve purified this compound in 100% DMSO to a stock concentration of 10 mg/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

  • Controls: Include a positive control (bacteria with no drug) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 2: Cell Lysis Assay

This assay is used to specifically measure the lytic activity of this compound, particularly against Bacillus subtilis.

Methodology:

  • Bacterial Culture: Grow an overnight culture of B. subtilis in a suitable medium like Luria-Bertani (LB) broth.

  • Sub-culturing: Dilute the overnight culture into fresh medium and grow to the mid-logarithmic phase (OD600 ≈ 0.6-0.8).

  • Treatment: Aliquot the mid-log phase culture into tubes or a 96-well plate. Add this compound (solubilized as described in Protocol 1) to the desired final concentrations. Include a vehicle control (e.g., DMSO).

  • Monitoring Lysis: Measure the optical density (OD600) of the cultures at regular intervals (e.g., every 30 minutes) for several hours. A significant and rapid decrease in OD600 in the this compound-treated samples compared to the control indicates cell lysis.

  • Visualization (Optional): At selected time points, take samples from the cultures and visualize them using phase-contrast microscopy to observe changes in cell morphology and lysis.

Logical Flow for Interpreting Lysis Assay Results

Lysis_Interpretation Start Observe OD600 of This compound-treated culture OD_decrease Significant decrease in OD600? Start->OD_decrease Lysis Conclusion: Cell Lysis Occurred OD_decrease->Lysis Yes No_Lysis Conclusion: No Lysis, only growth inhibition or no effect OD_decrease->No_Lysis No

Caption: Decision tree for interpreting cell lysis assay results based on OD600 readings.

References

methods to prevent Linearmycin A precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Linearmycin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to this compound precipitation in aqueous solutions.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments, providing direct causes and actionable solutions.

Q1: My this compound precipitated after I diluted my DMSO stock into an aqueous buffer. What happened?

A1: This is a common issue stemming from the physicochemical properties of this compound. It is a large, lipid-like polyketide with limited solubility in aqueous solutions.[1] While it readily dissolves in organic solvents like Dimethyl Sulfoxide (DMSO) or methanol, its solubility is drastically reduced when the concentration of the organic solvent falls upon dilution in an aqueous medium.[2][3][4] This rapid decrease in solubility causes the compound to crash out of the solution, forming a precipitate.

Key Causes:

  • High Hydrophobicity: this compound is a hydrophobic molecule, meaning it does not readily dissolve in water.[1]

  • Solvent Shift: Rapidly changing the solvent environment from a favorable organic solvent (like DMSO) to an unfavorable one (aqueous buffer) is the primary cause of precipitation.

  • Concentration: The final concentration of this compound in the aqueous solution may have exceeded its solubility limit.

  • Low Co-solvent Percentage: The final percentage of DMSO in your aqueous solution may be too low to keep the compound dissolved.

Q2: How can I prepare a working solution of this compound in my aqueous experimental medium without it precipitating?

A2: The key is to employ a solubilization strategy that keeps this compound dispersed in the aqueous phase. The best approach depends on your specific experimental constraints (e.g., cell type, assay sensitivity to additives).

Here are three primary methods:

  • Co-Solvent System: Maintain a sufficient concentration of a water-miscible organic solvent.

  • Cyclodextrin Complexation: Use cyclodextrins to form inclusion complexes that have a water-soluble exterior.

  • Use of Surfactants: Employ non-ionic surfactants to form micelles that encapsulate the hydrophobic compound.

The following workflow can help you decide which method to try.

G start Precipitation Observed in Aqueous Solution? stock Is stock solution clear? (e.g., in 100% DMSO) start->stock reprepare Re-prepare stock. Ensure full dissolution. stock->reprepare No method Select Solubilization Method stock->method Yes cosolvent Method 1: Co-Solvents (e.g., increase final % DMSO) method->cosolvent cyclodextrin Method 2: Cyclodextrins (e.g., HP-β-CD) method->cyclodextrin surfactant Method 3: Surfactants (e.g., Tween-80, Polysorbate 20) method->surfactant check_tolerance Check Assay Tolerance to Additive cosolvent->check_tolerance cyclodextrin->check_tolerance surfactant->check_tolerance success Success: Solution is Clear check_tolerance->success Tolerated & Effective

Caption: Troubleshooting workflow for this compound precipitation.
Q3: What are cyclodextrins and how do they work?

A3: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic (water-loving) outer surface and a hydrophobic (water-fearing) inner cavity. This structure allows them to encapsulate a poorly soluble "guest" molecule, like this compound, within their central cavity. The resulting "inclusion complex" effectively shields the hydrophobic drug from the water, presenting a hydrophilic exterior that allows it to dissolve readily in aqueous solutions.

Modified cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), are often used in pharmaceutical research due to their enhanced solubility and low toxicity compared to their natural counterparts.

G cluster_0 In Aqueous Solution cluster_1 Result L This compound (Hydrophobic) Complex Soluble Inclusion Complex L->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) CD->Complex Soluble Increased Apparent Aqueous Solubility Complex->Soluble

Caption: Mechanism of cyclodextrin-mediated solubilization.
Q4: Does the pH of my buffer affect this compound solubility?

A4: Yes, pH can significantly affect the solubility of compounds with ionizable groups. This compound possesses both a terminal carboxylic acid and an amino group.

  • At low pH (acidic): The amino group is likely to be protonated (-NH3+), which can increase water solubility.

  • At high pH (basic): The carboxylic acid group will be deprotonated (-COO-), which can also increase water solubility.

The solubility will be lowest at its isoelectric point, where the net charge of the molecule is zero. Therefore, adjusting the pH of your buffer away from this point may help improve solubility. However, this must be balanced with the pH requirements of your experimental system.

Data & Protocols

Solubility & Co-solvent Data

The following table summarizes the known solubility of this compound and provides a starting point for using co-solvents. Note that the maximum tolerated co-solvent concentration is highly dependent on the specific experiment (e.g., cell line toxicity).

Solvent / SystemSolubilityRecommended Starting Final Conc. (in aqueous media)Notes
DMSO Soluble0.1% - 1.0% v/vMost common stock solvent. Final concentration is often limited by cellular toxicity.
Methanol Soluble0.1% - 1.0% v/vCan be more volatile and potentially more toxic to cells than DMSO.
Ethanol Likely Soluble0.1% - 1.0% v/vA common co-solvent used in formulations.
PEG 400 Likely Soluble1% - 10% v/vPolyethylene glycol is a polymer often used to increase solubility.
Aqueous Buffer (e.g., PBS) Very Poorly SolubleN/ADirect dissolution is not recommended.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Carefully weigh the desired amount of solid this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-20 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the solution (e.g., to 37°C) and/or sonicate briefly to ensure the compound is fully dissolved. The final solution should be clear and free of any visible particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol aims to create a this compound/cyclodextrin complex that is soluble in your final aqueous medium.

  • Prepare HP-β-CD Solution: Prepare a concentrated solution of HP-β-CD (e.g., 20-40% w/v) in your desired aqueous buffer. Warm the solution slightly (e.g., 40-50°C) to aid dissolution.

  • Add this compound Stock: While vortexing the HP-β-CD solution, slowly add your concentrated this compound stock solution (from Protocol 1) drop-by-drop. A molar ratio of 1:2 (this compound : HP-β-CD) is a good starting point.

  • Complexation: Incubate the mixture for 1-4 hours at room temperature with continuous stirring or shaking to allow for the formation of the inclusion complex.

  • Sterilization & Use: Sterilize the final complex solution by filtering it through a 0.22 µm syringe filter. This solution can now be diluted into your experimental medium. Always perform a control experiment with the HP-β-CD solution alone to account for any effects of the vehicle.

References

Linearmycin A Resistance Mechanism in Bacteria: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the linearmycin A resistance mechanism in bacteria.

Troubleshooting Guides

This section addresses specific issues that may arise during laboratory experiments investigating this compound resistance.

Problem Possible Cause Suggested Solution
No Bacillus subtilis lysis observed after co-culture with Streptomyces sp. strain Mg1. 1. Streptomyces sp. Mg1 strain is not producing this compound. 2. The B. subtilis strain has acquired spontaneous resistance. 3. Culture conditions are not optimal for linearmycin production or activity.1. Confirm linearmycin production using analytical methods like HPLC or mass spectrometry.[1] 2. Sequence the yfiJK operon in the B. subtilis strain to check for gain-of-function mutations.[2][3] 3. Ensure appropriate media and incubation conditions are used for the co-culture assay.
Difficulty in isolating this compound-resistant mutants of B. subtilis. 1. The concentration of this compound used for selection is too high, leading to overwhelming cell death. 2. The mutation frequency for spontaneous resistance is low.1. Perform a dose-response curve to determine the minimal inhibitory concentration (MIC) and use a concentration at or slightly above the MIC for selection. 2. Increase the population size of B. subtilis on the selection plates to increase the probability of isolating spontaneous mutants.
yfiLMN (lnrLMN) operon expression is not induced in B. subtilis upon this compound exposure. 1. The YfiJK two-component system is non-functional due to mutations. 2. The reporter construct (e.g., PyfiLMN-lacZ) is not working correctly. 3. The concentration of this compound is insufficient to activate the YfiJ sensor kinase.1. Sequence the yfiJK operon to ensure it is intact.[1] 2. Verify the integrity and functionality of the reporter plasmid. 3. Increase the concentration of this compound used for induction and measure a dose-dependent response.[1]
Isolated this compound is insoluble in aqueous solutions for in vitro assays. This compound is known to be predominantly insoluble in aqueous solutions.[2]Streptomyces sp. strain Mg1 incorporates linearmycins into extracellular vesicles, which can be isolated to provide a stable and soluble source of the antibiotic for experiments.[2][4]

Frequently Asked Questions (FAQs)

What is the primary mechanism of action of this compound against bacteria?

This compound targets the cytoplasmic membrane of susceptible bacteria, such as Bacillus subtilis.[4][5] It causes rapid depolarization of the membrane, leading to cell lysis and death.[2][6] Studies have shown that this compound can disrupt lipid bilayers in vitro without the need for any other cellular components.[4][6]

What is the main resistance mechanism bacteria employ against this compound?

The primary resistance mechanism in Bacillus subtilis involves a two-component signaling (TCS) system and an ATP-binding cassette (ABC) transporter.[1][3]

  • Two-Component Signaling System (YfiJK/LnrJK): Exposure to this compound activates the sensor histidine kinase YfiJ (LnrJ).[1] This leads to the phosphorylation and activation of the response regulator YfiK (LnrK).

  • ABC Transporter (YfiLMN/LnrLMN): The activated YfiK induces the expression of the yfiLMN (lnrLMN) operon, which encodes an ABC transporter.[1][3] This transporter is believed to function as an efflux pump, removing this compound from the cell.[2]

How is the YfiJK system activated?

The YfiJ sensor kinase is activated by direct or indirect interaction with this compound and other related polyene metabolites.[1] This activation is specific, as other membrane-damaging agents like daptomycin (B549167) do not activate this signaling pathway.[1]

What are the phenotypic consequences of mutations in the yfiJK operon?

Spontaneous resistance to this compound in B. subtilis is often due to gain-of-function point mutations in the yfiJK operon.[1][2][3] These mutations lead to constitutive activation of the YfiJK system, resulting in overexpression of the YfiLMN ABC transporter and consequently, resistance to this compound.[1] Interestingly, these mutations also confer a biofilm-like colony morphology.[1][7]

Quantitative Data Summary

The following table summarizes the concentrations of various polyenes used to activate the PyfiLMN-lacZ reporter in B. subtilis.

Compound Estimated Amount Spotted (nmol) Observation
Linearmycins3 - 5Strongest activation of the reporter
ECO-02301~12Activation of the reporter
Cyclic Polyenes~16Activation of the reporter
DaptomycinLytic ConcentrationsNo activation of the reporter

Data extracted from Stubbendieck & Straight, 2017.[1]

Experimental Protocols

Protocol 1: Co-culture Assay for Observing this compound-induced Lysis

This protocol is used to observe the lytic effect of this compound produced by Streptomyces sp. Mg1 on Bacillus subtilis.

  • Prepare an agar (B569324) plate with a suitable medium (e.g., MS agar).

  • Inoculate a single line of Streptomyces sp. Mg1 down the center of the plate.

  • Incubate the plate at 30°C for 4-5 days to allow for growth and this compound production.

  • After the initial incubation, inoculate a single line of B. subtilis parallel to the Streptomyces sp. Mg1 colony, approximately 1 cm away.

  • Incubate the plate at 30°C and monitor for the appearance of a zone of lysis in the B. subtilis lawn adjacent to the Streptomyces sp. Mg1 colony over the next 24-48 hours.

Protocol 2: Isolation of Spontaneous this compound-Resistant B. subtilis Mutants

This protocol describes the method for selecting for B. subtilis mutants that are resistant to this compound.

  • Prepare agar plates containing a concentration of purified this compound (or linearmycin-containing extracellular vesicles) slightly above the minimal inhibitory concentration (MIC) for wild-type B. subtilis.

  • Grow an overnight culture of wild-type B. subtilis in a suitable liquid medium (e.g., LB broth).

  • Spread a high density of the overnight B. subtilis culture onto the this compound-containing agar plates.

  • Incubate the plates at 30°C for 48-72 hours.

  • Colonies that grow on the plates are considered potential this compound-resistant mutants.

  • Streak-purify the resistant colonies on fresh this compound-containing plates to confirm the resistance phenotype.

  • Isolate genomic DNA from the confirmed resistant mutants for sequencing of the yfiJK operon.

Visualizations

Linearmycin_Resistance_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Linearmycin This compound YfiJ YfiJ (LnrJ) Sensor Kinase Linearmycin->YfiJ Activates YfiJ_P YfiJ-P YfiJ->YfiJ_P Autophosphorylation YfiLMN YfiLMN (LnrLMN) ABC Transporter YfiLMN->Linearmycin Efflux YfiK YfiK (LnrK) Response Regulator YfiJ_P->YfiK Phosphotransfer YfiK_P YfiK-P YfiK->YfiK_P yfiLMN_operon yfiLMN operon YfiK_P->yfiLMN_operon Induces Expression yfiLMN_operon->YfiLMN Translation

Caption: Signaling pathway for this compound resistance in B. subtilis.

Experimental_Workflow cluster_observation Observation of Lysis cluster_mutant_selection Mutant Selection cluster_mechanism_elucidation Mechanism Elucidation CoCulture Co-culture of B. subtilis and S. sp. Mg1 ObserveLysis Observe Zone of Lysis CoCulture->ObserveLysis ReporterAssay P(yfiLMN)-lacZ Reporter Assay CoCulture->ReporterAssay PlateOnLinearmycin Plate B. subtilis on This compound Agar ObserveLysis->PlateOnLinearmycin IsolateColonies Isolate Resistant Colonies PlateOnLinearmycin->IsolateColonies SequenceDNA Sequence yfiJK operon IsolateColonies->SequenceDNA IsolateColonies->SequenceDNA

Caption: Experimental workflow for studying this compound resistance.

References

Validation & Comparative

Validating the Antibacterial Efficacy of Linearmycin A: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the antibacterial potential of Linearmycin A against clinically relevant pathogens. Designed for researchers, scientists, and drug development professionals, this document outlines the available data on this compound, compares its theoretical profile with established antibiotics, and provides detailed experimental protocols for validation.

Executive Summary

This compound, a polyketide antibiotic, has demonstrated inhibitory activity against Gram-positive bacteria, notably Bacillus subtilis. Its mechanism of action is understood to involve the disruption of the bacterial cytoplasmic membrane, leading to depolarization and cell lysis. While promising, a critical gap exists in the current body of research regarding its efficacy against a broad range of clinical isolates compared to standard-of-care antibiotics. This guide aims to provide the necessary tools and context for researchers to conduct such validation studies.

Data Presentation: Comparative Antibacterial Activity

A direct comparative analysis of this compound's Minimum Inhibitory Concentrations (MICs) against a diverse panel of clinical isolates is not extensively available in published literature. To provide a benchmark for future studies, the following table summarizes the MIC ranges for commonly used antibiotics against key Gram-positive clinical isolates, Staphylococcus aureus (including Methicillin-Resistant S. aureus, MRSA) and Enterococcus faecalis. Researchers are encouraged to use these values as a reference when evaluating the potency of this compound.

AntibioticOrganismClinical Isolates (Sample)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
This compound S. aureusNot AvailableNot AvailableNot AvailableNot Available
E. faecalisNot AvailableNot AvailableNot AvailableNot Available
Vancomycin S. aureus (MRSA)Various clinical isolates[1][2][3]12≤0.5 - 2
E. faecalis (VRE)Various clinical isolates[4]---
Daptomycin S. aureus (MRSA)Various clinical isolates[5]---
E. faecalis (VRE)Various clinical isolates240.03 - 8
Linezolid (B1675486) S. aureus (MRSA)Various clinical isolates221 - 4
E. faecalis (VRE)Various clinical isolates---

Note: The absence of specific MIC values for this compound against a wide range of clinical isolates highlights a significant area for future research. The provided data for vancomycin, daptomycin, and linezolid are compiled from multiple studies and represent a general susceptibility profile.

Experimental Protocols

To ensure standardized and reproducible results when validating the antibacterial activity of this compound, the following established protocols are recommended.

Broth Microdilution Method (CLSI Guidelines)

This method is considered a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

a. Inoculum Preparation:

  • Select three to five well-isolated colonies of the clinical isolate from an agar (B569324) plate.

  • Transfer the colonies to a tube containing 4 to 5 mL of a suitable broth medium (e.g., Trypticase Soy Broth).

  • Incubate the broth culture at 35°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (typically 2 to 6 hours).

  • Adjust the turbidity of the inoculum suspension with sterile saline or broth to match that of a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁸ CFU/mL.

  • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

b. Test Procedure:

  • Perform serial twofold dilutions of this compound and comparator antibiotics in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Dispense 100 µL of each antibiotic dilution into the wells of a 96-well microtiter plate.

  • Inoculate each well with 10 µL of the adjusted bacterial suspension.

  • Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).

  • Incubate the plates at 35°C for 16 to 20 hours in ambient air.

c. Interpretation of Results:

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.

Agar Disk Diffusion Method (EUCAST Guidelines)

This method provides a qualitative assessment of antimicrobial susceptibility.

a. Inoculum Preparation:

  • Prepare a bacterial inoculum as described in the broth microdilution method, adjusting the turbidity to a 0.5 McFarland standard.

  • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

b. Test Procedure:

  • Inoculate a Mueller-Hinton agar plate by streaking the swab evenly over the entire surface in three directions.

  • Allow the plate to dry for 3 to 5 minutes.

  • Aseptically apply paper disks impregnated with a known concentration of this compound and comparator antibiotics to the surface of the agar.

  • Incubate the plates at 35°C for 16 to 20 hours in ambient air.

c. Interpretation of Results:

  • Measure the diameter of the zones of complete inhibition around each disk.

  • Interpret the results (Susceptible, Intermediate, or Resistant) based on established zone diameter breakpoints for the comparator agents. Breakpoints for this compound will need to be determined through correlation with MIC data.

Mandatory Visualization

Antibacterial_Validation_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Preclinical Evaluation A Primary Screening (e.g., Disk Diffusion) B MIC Determination (Broth Microdilution) A->B Active Compounds C Time-Kill Kinetics Assay B->C Potent Compounds D Membrane Permeability Assay C->D Lead Candidate E Macromolecular Synthesis Assay (DNA, RNA, Protein) D->E F Cytotoxicity Assay (e.g., against human cell lines) E->F G In Vivo Efficacy (Animal Models) F->G Low Toxicity H Candidate for Clinical Trials G->H Positive Outcome Linearmycin_Resistance_Signaling cluster_membrane Bacterial Cell Membrane Linearmycin_A This compound Membrane Cytoplasmic Membrane Linearmycin_A->Membrane disrupts YfiJ YfiJ (Sensor Kinase) Membrane->YfiJ activates YfiK YfiK (Response Regulator) YfiJ->YfiK phosphorylates yfiLMN_promoter yfiLMN Promoter YfiK->yfiLMN_promoter binds to yfiLMN_operon yfiLMN Operon (ABC Transporter) yfiLMN_promoter->yfiLMN_operon induces expression of Efflux This compound Efflux yfiLMN_operon->Efflux

References

Linearmycin A vs. Amphotericin B: A Comparative Guide to Their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanisms of action for Linearmycin A and Amphotericin B, two potent natural products with distinct antimicrobial activities. By presenting supporting experimental data, detailed protocols, and clear molecular pathway visualizations, this document aims to serve as a valuable resource for researchers in the fields of microbiology, pharmacology, and drug discovery.

Amphotericin B: The Ergosterol-Targeting Antifungal

Amphotericin B (AmB) is a polyene macrolide antibiotic that has been a cornerstone for treating life-threatening systemic fungal infections for over 50 years.[1] Its activity is primarily centered on its interaction with ergosterol (B1671047), the principal sterol in fungal cell membranes.[2][3]

Primary Mechanisms of Action

The fungicidal effect of Amphotericin B is attributed to two primary, and potentially complementary, mechanisms following its binding to ergosterol:

  • Pore Formation: The most widely accepted model posits that AmB molecules bind to ergosterol within the fungal membrane and self-assemble to form transmembrane pores or channels.[4][5] These channels disrupt the membrane's integrity, leading to the rapid leakage of monovalent ions such as K+, Na+, and H+, which results in membrane depolarization and ultimately, cell death.

  • Ergosterol Sequestration: A more recent model suggests that AmB can act as an "ergosterol sponge," effectively extracting ergosterol from the lipid bilayer. This sequestration of a vital membrane component disrupts numerous cellular processes that rely on the integrity of ergosterol-rich membrane domains, leading to cell death even without the formation of stable pores.

Secondary Effects

Beyond direct membrane disruption, Amphotericin B is also known to:

  • Induce Oxidative Stress: The compound can cause an accumulation of reactive oxygen species (ROS) within the fungal cell, leading to oxidative damage to essential cellular components like proteins, lipids, and DNA.

  • Modulate Immune Response: AmB has been observed to stimulate the host's immune system, which may contribute to its overall efficacy in clearing fungal infections.

Molecular Pathway of Amphotericin B

AmphotericinB_Mechanism Figure 1: Amphotericin B Mechanism of Action cluster_pore Model 1: Pore Formation cluster_sequestration Model 2: Ergosterol Sequestration AmB Amphotericin B Binding Direct Binding AmB->Binding Ergosterol Ergosterol in Fungal Membrane Ergosterol->Binding Pore Transmembrane Pore Formation Binding->Pore Sequestration Ergosterol Extraction Binding->Sequestration OxidativeStress Oxidative Stress (ROS) Binding->OxidativeStress Leakage Ion Leakage (K+, Na+, H+) Pore->Leakage CellDeath Fungal Cell Death Leakage->CellDeath Disruption Membrane Integrity Disruption Sequestration->Disruption Disruption->CellDeath OxidativeStress->CellDeath

Caption: Dual mechanisms of Amphotericin B targeting fungal ergosterol.

This compound: The Bacterial Membrane Disruptor

This compound is a linear polyketide metabolite originally noted for its antifungal properties, but more recent and detailed studies have characterized it as a potent antibacterial agent against Gram-positive bacteria, particularly Bacillus subtilis. Its mechanism deviates significantly from the specific sterol-binding model of Amphotericin B.

Primary Mechanism of Action

This compound's primary target is the bacterial cytoplasmic membrane. Its mechanism is characterized by:

  • Direct Membrane Disruption: this compound directly interacts with the lipid bilayer of the bacterial membrane, causing rapid and widespread disruption. Crucially, this action does not appear to require a specific binding partner like a sterol and can permeabilize artificial liposomes composed solely of phospholipids (B1166683).

  • Membrane Depolarization: This physical disruption leads to a swift depolarization of the membrane potential, a critical component of bacterial energy metabolism and viability.

  • Cell Lysis: The loss of membrane integrity and potential results in cell lysis. This lytic effect is intrinsic to the molecule and occurs even when the target cell's metabolic processes, such as DNA replication and protein synthesis, are inhibited.

Bacterial Response Pathway

In Bacillus subtilis, exposure to linearmycins triggers a specific defensive signaling cascade:

  • TCS Activation: Linearmycin-induced membrane perturbation is sensed by the histidine kinase YfiJ of the YfiJK two-component signaling (TCS) system.

  • Resistance Gene Expression: Activated YfiJ phosphorylates its cognate response regulator, YfiK, which in turn activates the expression of the lnrLMN operon. This operon encodes a multifunctional ABC transporter that is believed to function as an efflux pump, conferring resistance to linearmycin.

Molecular Pathway of this compound

Linearmycin_Mechanism Figure 2: this compound Antibacterial Mechanism cluster_response B. subtilis Response Pathway Linearmycin This compound Membrane Bacterial Cytoplasmic Membrane (Lipid Bilayer) Linearmycin->Membrane Direct Interaction Depolarization Rapid Membrane Depolarization Membrane->Depolarization YfiJ YfiJ (Kinase) Senses Perturbation Membrane->YfiJ activates Lysis Cell Lysis Depolarization->Lysis YfiK YfiK (Response Regulator) YfiJ->YfiK phosphorylates ABC LnrLMN (ABC Transporter) YfiK->ABC induces expression Resistance Linearmycin Resistance ABC->Resistance

Caption: this compound's direct lytic action and the bacterial response.

Quantitative Data and Comparative Analysis

The distinct mechanisms of this compound and Amphotericin B dictate their target spectra and cellular effects. The following table summarizes these key differences.

FeatureAmphotericin BThis compound
Primary Molecular Target Ergosterol in fungal membranesPhospholipids in bacterial cytoplasmic membranes
Requirement of Sterols Yes, high affinity for ergosterol is critical for activityNo, can disrupt pure phospholipid bilayers
Primary Effect on Membrane Forms discrete ion channels or sequesters ergosterolCauses generalized disruption and rapid depolarization
Downstream Cellular Effects Ion leakage, oxidative stress, apoptosisLoss of membrane potential, cell lysis
Primary Target Organisms Fungi (e.g., Candida, Aspergillus)Gram-positive bacteria (e.g., Bacillus subtilis)
Known Cellular Response Host immune system modulationActivation of the YfiJK two-component system in B. subtilis leading to efflux pump expression
Toxicity Basis Binds to cholesterol in mammalian cells, causing nephrotoxicityNot well-characterized in mammalian systems

Key Experimental Protocols

The mechanisms described above have been elucidated through various in vitro and in vivo experiments. Below are methodologies for key assays used to characterize membrane-targeting antimicrobials.

Protocol: Liposome (B1194612) Leakage Assay

This assay directly measures the ability of a compound to permeabilize a model lipid bilayer.

  • Objective: To determine if a compound can disrupt a lipid membrane in the absence of cellular proteins or other components.

  • Methodology:

    • Preparation of Vesicles: Large unilamellar vesicles (LUVs) are prepared from phospholipids (e.g., mimicking the composition of a target organism) via extrusion. A self-quenching fluorescent dye, such as calcein (B42510), is encapsulated within the LUVs at a high concentration.

    • Purification: Free, unencapsulated calcein is removed from the LUV suspension by size-exclusion chromatography.

    • Assay: The LUV suspension is placed in a fluorometer. The test compound (e.g., this compound or Amphotericin B) is added to the suspension.

    • Measurement: The fluorescence intensity is monitored over time. If the compound disrupts the membrane, calcein leaks out, becomes diluted, and de-quenches, resulting in a measurable increase in fluorescence.

    • Control: A detergent like Triton X-100 is added at the end of the experiment to lyse all LUVs, representing 100% leakage for normalization.

Liposome_Assay_Workflow Figure 3: Liposome Leakage Assay Workflow start Start step1 Prepare LUVs with encapsulated Calcein start->step1 step2 Remove external dye via Size-Exclusion Chromatography step1->step2 step3 Add LUVs to Fluorometer step2->step3 step4 Add Test Compound (e.g., this compound) step3->step4 step5 Monitor Fluorescence Increase Over Time step4->step5 step6 Add Triton X-100 (100% Lysis Control) step5->step6 end Calculate % Leakage step6->end

Caption: Workflow for assessing direct membrane disruption activity.

Protocol: Membrane Potential Assay

This assay is used to measure changes in the electrical potential across a cell membrane.

  • Objective: To determine if a compound causes membrane depolarization.

  • Methodology:

    • Cell Preparation: A suspension of target cells (B. subtilis or fungal cells) is prepared in a suitable buffer.

    • Dye Loading: A membrane potential-sensitive fluorescent dye, such as DiSC3(5), is added to the cell suspension. This dye accumulates in polarized membranes, where its fluorescence is quenched.

    • Baseline Measurement: The baseline fluorescence of the cell suspension is recorded.

    • Compound Addition: The test compound is added. If it causes membrane depolarization, the dye is released from the membrane into the buffer, leading to an increase in fluorescence.

    • Measurement: Fluorescence is monitored over time to determine the rate and extent of depolarization.

Conclusion

While both Amphotericin B and this compound are large polyene-like natural products that target cell membranes, their mechanisms of action are fundamentally different.

  • Amphotericin B exhibits a highly specific mechanism dependent on its affinity for ergosterol, a molecule absent in bacteria. This specificity defines its role as a potent but toxic antifungal agent. Its action is complex, involving at least two distinct but related models: pore formation and ergosterol sequestration.

  • This compound , in its antibacterial role, functions as a more direct and general membrane disruptor. Its ability to lyse bacteria by targeting the phospholipid bilayer itself, independent of specific sterols, explains its efficacy against Gram-positive bacteria and distinguishes it from classical polyene antifungals.

Understanding these distinct molecular interactions is critical for the development of new antimicrobial agents, the prediction of resistance mechanisms, and the design of strategies to mitigate toxicity.

References

A Comparative Analysis of Linearmycin A and Other Polyene Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Linearmycin A with other well-established polyene antibiotics, namely Amphotericin B and Nystatin. The analysis focuses on their respective mechanisms of action, spectrum of activity, and available data on efficacy and toxicity, supported by experimental evidence.

Introduction to Polyene Antibiotics

Polyene antibiotics are a class of antimicrobial compounds characterized by a macrolide ring containing a series of conjugated double bonds. Their primary mode of action involves binding to sterols in the cell membranes of susceptible organisms, leading to membrane disruption and cell death. While highly effective against a broad range of fungi, their clinical use can be limited by toxicity. This guide examines the unique properties of this compound, a linear polyene, in comparison to the well-known macrocyclic polyenes, Amphotericin B and Nystatin.

Structural and Mechanistic Differences

This compound possesses a linear structure, distinguishing it from the macrocyclic ring structure of Amphotericin B and Nystatin.[1] While all three target the cell membrane, their precise interactions and the consequences for the target cell can differ.

Mechanism of Action:

All three antibiotics primarily target ergosterol (B1671047) in fungal cell membranes. This interaction leads to the formation of pores or channels, causing leakage of essential intracellular components like potassium ions, ultimately resulting in cell death.[2][3] Amphotericin B is also known to induce the production of reactive oxygen species (ROS) within fungal cells, contributing to its fungicidal activity.[4] this compound has been shown to directly target and disrupt the cytoplasmic membrane of susceptible bacteria, leading to rapid depolarization and cell lysis.[5][6]

dot

General Mechanism of Action of Polyene Antibiotics Polyene Polyene Antibiotic (this compound, Amphotericin B, Nystatin) Ergosterol Ergosterol (in Fungal Cell Membrane) Polyene->Ergosterol Binds to Membrane Fungal Cell Membrane Polyene->Membrane Disrupts Ergosterol->Membrane Component of Pore Pore/Channel Formation Membrane->Pore Leads to Leakage Ion Leakage (K+, Na+, H+) Pore->Leakage Death Fungal Cell Death Leakage->Death

Caption: General mechanism of action for polyene antibiotics.

Comparative In Vitro Activity

The following tables summarize the available minimum inhibitory concentration (MIC) data for this compound, Amphotericin B, and Nystatin against various fungal and bacterial pathogens. It is important to note that the data for this compound is limited and often derived from disc diffusion assays, which may not be directly comparable to the broth microdilution methods used for Amphotericin B and Nystatin.

Table 1: Antifungal Activity (MIC in µg/mL)

OrganismThis compoundAmphotericin BNystatin
Candida albicans1.6 (disc)[2]0.25 - 1.0[7][8]0.625 - 1.25[9]
Saccharomyces cerevisiae0.1 (disc)[2]--
Aspergillus niger0.2 (disc)[2]--

Table 2: Antibacterial Activity (MIC in µg/mL)

OrganismThis compoundAmphotericin BNystatin
Staphylococcus aureus3.1 (disc)[2]--
Bacillus subtilisLysis observed[8]--
Escherichia coli1.6 (disc)[2]--

Cytotoxicity Profile

A critical aspect of antibiotic development is assessing the therapeutic window, which is the concentration range where the drug is effective against pathogens but minimally toxic to host cells. Limited data is available for the cytotoxicity of this compound.

Table 3: Cytotoxicity Data (IC50 in µg/mL)

Cell LineThis compoundAmphotericin BNystatin
Mammalian CellsData not availableVaries by cell line and formulationVaries by cell line

Mechanisms of Resistance

Resistance to polyene antibiotics can emerge through various mechanisms, primarily involving alterations in the fungal cell membrane's sterol composition.

In fungi, resistance to Amphotericin B is often associated with a decrease in the ergosterol content of the cell membrane, which is the primary target of the drug.[4]

In bacteria, resistance to this compound in Bacillus subtilis is mediated by the LnrJK two-component signaling system. This system, when activated by linearmycins, upregulates the expression of the lnrLMN operon, which encodes an ABC transporter that likely effluxes the antibiotic out of the cell.[10]

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LnrJK Two-Component System in Bacillus subtilis Linearmycin This compound LnrJ LnrJ (Sensor Histidine Kinase) Linearmycin->LnrJ Activates LnrK LnrK (Response Regulator) LnrJ->LnrK Phosphorylates lnrLMN lnrLMN operon LnrK->lnrLMN Activates transcription of ABCTransporter LnrLMN ABC Transporter lnrLMN->ABCTransporter Encodes Resistance Linearmycin Resistance ABCTransporter->Resistance Mediates

Caption: LnrJK-mediated resistance to this compound in B. subtilis.

Experimental Protocols

The determination of in vitro activity of the compared antibiotics is primarily achieved through standardized broth microdilution methods. The following provides a general overview of the protocols established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI Broth Microdilution Method (Antifungal)

This method involves the use of 96-well microdilution plates with RPMI 1640 medium.[7] Fungal inocula are prepared and standardized to a specific concentration (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts). The antibiotic is serially diluted in the wells, and the plates are incubated at 35°C. MICs are determined visually after 24-48 hours as the lowest concentration of the drug that causes a significant inhibition of growth compared to the growth control.[11]

EUCAST Broth Microdilution Method (Antifungal)

Similar to the CLSI method, the EUCAST protocol also utilizes 96-well plates and RPMI 1640 medium, but with a higher glucose concentration. The inoculum size is also higher (1-5 x 10⁵ CFU/mL). Plates are incubated at 35-37°C, and MICs are determined spectrophotometrically after 24-48 hours by measuring the turbidity of the wells.[11]

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Workflow for Broth Microdilution MIC Testing Start Start PrepareInoculum Prepare and Standardize Microbial Inoculum Start->PrepareInoculum Inoculate Inoculate Microplate PrepareInoculum->Inoculate SerialDilution Prepare Serial Dilutions of Antibiotic in Microplate SerialDilution->Inoculate Incubate Incubate at Specified Temperature and Time Inoculate->Incubate ReadMIC Determine MIC (Visually or Spectrophotometrically) Incubate->ReadMIC End End ReadMIC->End

Caption: Generalized workflow for MIC determination.

Signaling Pathways

The primary target of polyene antibiotics in fungi is the ergosterol biosynthesis pathway. Inhibition of this pathway or alteration of its final product is a key mechanism of action and resistance.

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Ergosterol Biosynthesis Pathway in Fungi AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Enzymatic Steps Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation into

Caption: Simplified overview of the ergosterol biosynthesis pathway.

Conclusion

This compound presents an interesting profile as a linear polyene with both antifungal and antibacterial activities. However, the currently available data is insufficient for a direct and comprehensive comparison with established macrocyclic polyenes like Amphotericin B and Nystatin. Further research is required to determine its full spectrum of activity using standardized broth microdilution methods and to establish its cytotoxicity profile against mammalian cells. Understanding the nuances of its mechanism of action and the specifics of its interaction with bacterial and fungal membranes will be crucial for any future development as a therapeutic agent. The unique antibacterial activity of this compound, mediated by a mechanism distinct from many other antibiotics, warrants further investigation.

References

Confirming the Target of Linearmycin A in the Bacterial Cell Membrane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the experimental evidence confirming the bacterial cytoplasmic membrane as the direct target of Linearmycin A. It compares its mechanism of action with other membrane-active antibiotics and offers detailed protocols for the key experiments that elucidated its function.

This compound, a polyketide antibiotic produced by Streptomyces species, has demonstrated potent activity against Gram-positive bacteria.[1][2] Understanding its precise mechanism of action is crucial for its potential development as a therapeutic agent. This guide synthesizes the current knowledge, focusing on the experimental evidence that has pinpointed the cell membrane as its primary site of action.

Mechanism of Action: Direct Membrane Disruption

  • Rapid Membrane Depolarization: Exposure of Bacillus subtilis to linearmycins leads to a swift depolarization of the cytoplasmic membrane, a hallmark of membrane-active antibiotics. This rapid loss of membrane potential is directly correlated with a decrease in cell viability.[1]

  • Lytic Activity Independent of Cellular Metabolism: Linearmycin-induced lysis occurs even when bacterial metabolism, DNA replication, transcription, and translation are inhibited. This suggests that the antibiotic possesses an intrinsic capacity to disrupt the cell structure without relying on active cellular processes, distinguishing it from antibiotics that target cell wall biosynthesis.

  • Disruption of Artificial Membranes: Crucially, linearmycins have been shown to disrupt artificial lipid bilayers (liposomes) in vitro, in the absence of any cellular proteins or other components. This provides direct evidence for their ability to compromise membrane integrity.

  • Resistance Mechanisms: Genetic studies have shown that resistance to linearmycins in B. subtilis arises from gain-of-function mutations that activate an efflux pump, a common bacterial defense mechanism. The absence of mutations in a specific, dispensable target protein suggests that this compound acts on an essential and ubiquitous cellular structure, further pointing to the membrane itself.

Comparative Analysis with Other Membrane-Targeting Antibiotics

To provide context, the following table compares this compound with other well-characterized antibiotics that target the bacterial cell membrane.

Antibiotic Class Specific Target/Mechanism Spectrum of Activity
This compound PolyketideDirectly disrupts the lipid bilayer, causing membrane depolarization and lysis.Gram-positive bacteria; lytic against some Bacillus species.
Daptomycin LipopeptideBinds to the bacterial cell membrane in a calcium-dependent manner, causing membrane depolarization. It is thought to oligomerize and form pores.Primarily Gram-positive bacteria, including MRSA.
Gramicidin A IonophoreForms a cation-selective channel across the lipid bilayer, disrupting ion homeostasis.Broad-spectrum, but toxicity limits it to topical use.
Polymyxin B LipopeptideInteracts with lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, disrupting both the outer and inner membranes.Primarily Gram-negative bacteria.
Amphotericin B Polyene (Antifungal)Binds to ergosterol (B1671047) in fungal cell membranes, forming pores that lead to leakage of intracellular components.Fungi.

Experimental Protocols

The following are detailed methodologies for the key experiments used to confirm the cell membrane as the target of this compound.

Membrane Depolarization Assay

This assay measures changes in the membrane potential of bacterial cells upon exposure to an antimicrobial agent.

  • Materials:

    • Mid-logarithmic phase bacterial culture (e.g., Bacillus subtilis)

    • Phosphate-buffered saline (PBS)

    • Membrane potential-sensitive fluorescent dye (e.g., DiSC3(5))

    • This compound solution

    • Positive control (e.g., a known membrane-depolarizing agent like valinomycin)

    • Negative control (e.g., vehicle solvent)

    • Fluorometer or fluorescence microplate reader

  • Protocol:

    • Harvest bacterial cells by centrifugation and wash twice with PBS.

    • Resuspend the cells in PBS to a specific optical density (e.g., OD600 of 0.5).

    • Add the fluorescent dye DiSC3(5) to the cell suspension and incubate in the dark to allow for dye uptake and quenching.

    • Place the cell suspension in a cuvette or microplate and monitor the baseline fluorescence.

    • Add this compound (or controls) to the cell suspension and immediately begin recording the fluorescence intensity over time.

    • Depolarization of the cell membrane will cause the dye to be released from the cells, resulting in an increase in fluorescence.

    • Analyze the rate and magnitude of the fluorescence increase to quantify the membrane depolarization activity.

Cell Viability Assay

This assay determines the bactericidal or bacteriostatic effect of an antibiotic.

  • Materials:

    • Mid-logarithmic phase bacterial culture

    • Mueller-Hinton broth (or other suitable growth medium)

    • This compound solution at various concentrations

    • 96-well microplate

    • Plate reader for measuring optical density

    • Agar plates for colony forming unit (CFU) counting

  • Protocol (Broth Microdilution):

    • Prepare a serial dilution of this compound in broth in a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension.

    • Include positive (no antibiotic) and negative (no bacteria) growth controls.

    • Incubate the plate at the optimal growth temperature for the bacteria (e.g., 18-24 hours).

    • Determine the Minimum Inhibitory Concentration (MIC) by observing the lowest concentration of the antibiotic that prevents visible growth.

  • Protocol (CFU Counting):

    • Expose a bacterial suspension to a specific concentration of this compound for a defined period.

    • At various time points, take aliquots from the suspension, perform serial dilutions, and plate them on agar.

    • Incubate the plates until colonies are visible.

    • Count the number of CFUs to determine the number of viable bacteria at each time point. A significant reduction in CFUs indicates bactericidal activity.

Liposome (B1194612) Disruption Assay

This in vitro assay directly assesses the ability of a compound to disrupt a lipid bilayer.

  • Materials:

    • Liposomes (e.g., prepared from bacterial lipids or synthetic lipids like POPC/POPG) encapsulating a fluorescent dye (e.g., carboxyfluorescein) at a self-quenching concentration.

    • Buffer solution (e.g., HEPES)

    • This compound solution

    • Positive control (e.g., a surfactant like Triton X-100)

    • Fluorometer or fluorescence microplate reader

  • Protocol:

    • Prepare a suspension of the dye-loaded liposomes in the buffer.

    • Add the liposome suspension to a cuvette or microplate and measure the baseline fluorescence.

    • Add this compound (or controls) to the liposome suspension.

    • Monitor the fluorescence intensity over time.

    • Disruption of the liposome membrane will cause the encapsulated dye to leak out and become de-quenched, resulting in a significant increase in fluorescence.

    • The percentage of dye release can be calculated relative to the fluorescence signal obtained after complete lysis with a surfactant.

Visualizing the Workflow and Mechanism

The following diagrams illustrate the experimental logic for target confirmation and the proposed mechanism of this compound.

experimental_workflow cluster_hypothesis Hypothesis Generation cluster_in_vitro_assays In Vitro Confirmation cluster_conclusion Conclusion H This compound exhibits antibacterial activity MA Membrane Depolarization Assay H->MA VA Viability Assay H->VA LA Liposome Disruption Assay H->LA Test for direct membrane effect C Cytoplasmic Membrane is the Direct Target MA->C VA->C RA Resistance Mechanism Study RA->C LA->C

Experimental workflow for confirming the membrane target of this compound.

mechanism_of_action Proposed Mechanism of this compound cluster_membrane Bacterial Cytoplasmic Membrane cluster_extracellular Extracellular Space cluster_intracellular Cytoplasm p1 p2 p3 p4 p5 p6 p7 t1 t2 t3 t4 t5 t6 p8 p9 p10 p11 Ions Ions (K+, Na+) p11->Ions Ion Leakage & Depolarization p12 p13 p14 b1 b2 b3 b4 b5 b6 LA This compound LA->p11 Insertion into a lipid bilayer

Proposed mechanism of this compound-induced membrane disruption.

References

Linearmycin A vs. Nystatin: A Comparative Guide on Antifungal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antifungal efficacy of Linearmycin A and Nystatin against various fungal pathogens. The information is compiled from publicly available data to assist researchers and professionals in drug development. It is important to note that the presented data is not from a direct head-to-head comparative study, and experimental conditions may have varied between the cited sources.

Quantitative Efficacy Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and Nystatin against several fungal pathogens. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against select fungal pathogens.

Fungal PathogenMIC (µg/mL)Source
Saccharomyces cerevisiae0.1 (µ g/disc )
Candida albicans1.6 (µ g/disc )
Aspergillus niger0.2 (µ g/disc )
Candida albicans0.0031[1]
Saccharomyces cerevisiae0.0008[1]

Note: Data from source is presented as µ g/disc , which may not be directly comparable to MIC values from broth microdilution assays.

Table 2: Minimum Inhibitory Concentration (MIC) of Nystatin against various fungal pathogens.

Fungal PathogenMIC Range (µg/mL)Source(s)
Candida albicans0.625 - 1.25[2]
Candida glabrata0.625 - 1.25[2]
Candida parapsilosis1.25[2]
Candida tropicalis0.625[2]
Candida krusei1.25[2]
Geotrichum candidum1.25[2]
Trichosporon mucoides1.25[2]
Aspergillus fumigatus2 - >16 (GM: 9.51)[3]
Aspergillus flavus2 - >16 (GM: 9.51)[3]
Aspergillus niger2 - >16 (GM: 9.51)[3]
Aspergillus terreus8 - 16[3]

GM = Geometric Mean

Mechanism of Action: Polyene Antifungals

Both this compound and Nystatin are polyene antibiotics.[4] Their primary mechanism of action involves targeting ergosterol, a crucial sterol component of the fungal cell membrane that is absent in mammalian cells.[5][6] This selective binding disrupts the integrity of the fungal cell membrane.[5]

Upon binding to ergosterol, polyene molecules aggregate and form pores or channels in the membrane.[5][7] This leads to increased permeability, allowing the leakage of essential intracellular ions, such as potassium, and other small molecules.[8] The resulting loss of cellular contents and disruption of the electrochemical gradient ultimately leads to fungal cell death.[8]

Polyene_Mechanism General Mechanism of Polyene Antifungals cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Membrane_Pore Membrane Pore Formation Ergosterol->Membrane_Pore Induces Leakage Leakage of Intracellular Ions (K+, Na+, etc.) Membrane_Pore->Leakage Polyene_Antibiotic Polyene Antibiotic (this compound / Nystatin) Polyene_Antibiotic->Ergosterol Binds to Cell_Death Fungal Cell Death Leakage->Cell_Death

Mechanism of action for polyene antifungals.

Experimental Protocols

The following describes a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent, based on the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).[9][10]

Broth Microdilution Assay for Antifungal Susceptibility Testing

  • Inoculum Preparation:

    • Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) to obtain fresh, viable colonies.[10]

    • A suspension of the fungal cells is prepared in sterile saline and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density (approximately 1-5 x 10^6 CFU/mL for yeasts).[10]

    • This suspension is further diluted in a standardized liquid broth medium, such as RPMI 1640, to achieve the final desired inoculum concentration.[10]

  • Microplate Preparation:

    • A serial two-fold dilution of the antifungal agent (e.g., this compound or Nystatin) is prepared in a 96-well microtiter plate containing the broth medium.[10]

    • Each well will contain a different concentration of the antifungal agent.

    • A growth control well (containing the fungal inoculum but no drug) and a sterility control well (containing only the medium) are included on each plate.[10]

  • Inoculation and Incubation:

    • The standardized fungal inoculum is added to each well of the microtiter plate (except the sterility control).[10]

    • The plate is then incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).[11]

  • MIC Determination:

    • Following incubation, the plate is visually inspected or read with a spectrophotometer to assess fungal growth in each well.[11]

    • The MIC is defined as the lowest concentration of the antifungal agent that results in a significant inhibition of visible fungal growth compared to the growth control well.[10]

Antifungal_Susceptibility_Workflow Workflow for Broth Microdilution Assay Start Start Inoculum_Prep Fungal Inoculum Preparation Start->Inoculum_Prep Inoculation Inoculate Plate with Fungal Suspension Inoculum_Prep->Inoculation Plate_Prep Prepare Serial Dilutions of Antifungal in 96-Well Plate Plate_Prep->Inoculation Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation Read_Results Visually or Spectrophotometrically Assess Growth Incubation->Read_Results MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Read_Results->MIC_Determination End End MIC_Determination->End

Experimental workflow for antifungal susceptibility testing.

References

Investigating the Synergistic Potential of Linearmycin A with Conventional Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a critical challenge to global health. Combination therapy, the use of two or more drugs with distinct mechanisms of action, is a promising strategy to enhance antimicrobial efficacy and combat resistance. Linearmycin A, a polyene antibiotic, exhibits a unique lytic, membrane-targeting mechanism of action against Gram-positive bacteria. This guide outlines a proposed investigation into the synergistic potential of this compound with other classes of antibiotics, providing a framework for preclinical evaluation. As no specific experimental data on this compound synergy has been published, this document serves as a comprehensive guide to conducting such research, complete with detailed experimental protocols and hypothetical data presentation formats.

Rationale for Synergy Investigation

This compound's primary mode of action involves the disruption of the bacterial cytoplasmic membrane, leading to rapid depolarization and cell lysis.[1][2] This mechanism suggests a high potential for synergistic interactions with antibiotics that target other essential cellular processes. By permeabilizing the cell membrane, this compound could facilitate the entry of other antibiotics that act on intracellular targets, thereby lowering their minimum inhibitory concentrations (MICs) and enhancing their bactericidal or bacteriostatic effects.

This guide proposes the investigation of this compound in combination with antibiotics from three major classes, each with a distinct mechanism of action:

  • Cell Wall Synthesis Inhibitors (e.g., β-lactams like Penicillin, Glycopeptides like Vancomycin): These antibiotics inhibit the synthesis of peptidoglycan, a crucial component of the bacterial cell wall.[][4][5] A compromised cell membrane due to this compound could enhance the access of these drugs to their targets in the periplasmic space or on the cell surface.

  • Protein Synthesis Inhibitors (e.g., Macrolides like Erythromycin, Aminoglycosides like Gentamicin): These agents target the bacterial ribosome, inhibiting the translation of essential proteins. Increased membrane permeability by this compound could lead to higher intracellular concentrations of these antibiotics, boosting their efficacy.

  • DNA Replication Inhibitors (e.g., Fluoroquinolones like Ciprofloxacin): These antibiotics interfere with enzymes essential for DNA replication, such as DNA gyrase and topoisomerase IV. Facilitated entry across the cell membrane could amplify their inhibitory effects on bacterial DNA synthesis.

Experimental Protocols

To quantitatively assess the synergistic potential of this compound, two standard in vitro methods are recommended: the checkerboard assay and the time-kill curve analysis.

Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the drug interaction.

Methodology:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the partner antibiotic in a suitable solvent. From these, create a series of twofold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Plate Setup: Serially dilute this compound horizontally across the columns and the partner antibiotic vertically down the rows. This creates a matrix of wells with varying concentrations of both agents. Include rows and columns with each antibiotic alone to determine their individual MICs. Also, include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus, Bacillus subtilis) standardized to a 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Inoculate each well (except the sterility control) with the bacterial suspension. Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: After incubation, determine the MIC of each antibiotic alone and in combination by visual inspection of turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration that inhibits visible growth.

  • FIC Index Calculation: Calculate the FIC index for each well showing no growth using the following formula: FIC Index = FIC of this compound + FIC of Partner Antibiotic Where:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Partner Antibiotic = (MIC of Partner Antibiotic in combination) / (MIC of Partner Antibiotic alone)

Interpretation of FIC Index:

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

Time-Kill Curve Analysis

The time-kill curve assay provides dynamic information on the rate of bacterial killing over time when exposed to antibiotics alone and in combination.

Methodology:

  • Preparation of Cultures: Grow the test organism in CAMHB to the logarithmic phase of growth.

  • Experimental Setup: Prepare flasks containing CAMHB with the following:

    • No antibiotic (growth control)

    • This compound at a sub-inhibitory concentration (e.g., 0.5 x MIC)

    • Partner antibiotic at a sub-inhibitory concentration (e.g., 0.5 x MIC)

    • The combination of this compound and the partner antibiotic at the same sub-inhibitory concentrations.

  • Inoculation: Inoculate each flask with the logarithmic phase culture to a starting density of approximately 5 x 10⁵ CFU/mL.

  • Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting: Perform serial tenfold dilutions of each aliquot in sterile saline and plate them onto appropriate agar (B569324) plates (e.g., Tryptic Soy Agar).

  • Incubation and Colony Counting: Incubate the plates for 18-24 hours at 37°C. Count the number of colonies to determine the CFU/mL for each time point.

  • Data Analysis: Plot the log10 CFU/mL against time for each condition.

Interpretation of Time-Kill Curves:

  • Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

  • Indifference: A < 2-log10 change in CFU/mL at 24 hours by the combination compared with the most active single agent.

  • Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.

  • Bactericidal activity: A ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

  • Bacteriostatic activity: A < 3-log10 reduction in CFU/mL from the initial inoculum.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Checkerboard Assay Results for this compound in Combination with Antibiotic X against S. aureus

Combination Partner (Antibiotic X)MIC of this compound Alone (µg/mL)MIC of Antibiotic X Alone (µg/mL)MIC of this compound in Combination (µg/mL)MIC of Antibiotic X in Combination (µg/mL)FIC IndexInterpretation
Penicillin (Cell Wall Inhibitor)240.510.5Synergy
Erythromycin (Protein Synthesis Inhibitor)280.520.5Synergy
Ciprofloxacin (DNA Replication Inhibitor)2110.250.75Additive

Table 2: Hypothetical Time-Kill Curve Analysis Results for this compound in Combination with Antibiotic Y against B. subtilis

TreatmentInitial Inoculum (log10 CFU/mL)24h Viable Count (log10 CFU/mL)Log10 Reduction at 24hInterpretation
Growth Control5.78.9--
This compound (0.5 x MIC)5.75.10.6Bacteriostatic
Antibiotic Y (0.5 x MIC)5.74.80.9Bacteriostatic
This compound + Antibiotic Y5.72.53.2Synergy, Bactericidal

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the underlying scientific principles.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Stock_Solutions Prepare Stock Solutions (this compound & Partner Antibiotic) Serial_Dilutions Create Serial Dilutions in 96-well Plate Stock_Solutions->Serial_Dilutions Inoculation Inoculate Plate with Bacterial Suspension Serial_Dilutions->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_MIC Determine MICs (Visual/OD Reading) Incubation->Read_MIC Calculate_FIC Calculate FIC Index Read_MIC->Calculate_FIC Interpret_Results Interpret as Synergy, Additive, or Antagonism Calculate_FIC->Interpret_Results

Caption: Workflow for the checkerboard assay to determine antibiotic synergy.

Time_Kill_Curve_Workflow Start Start Prepare_Cultures Prepare Log-Phase Bacterial Cultures Start->Prepare_Cultures Setup_Flasks Setup Flasks: - Growth Control - Antibiotic A - Antibiotic B - A + B Prepare_Cultures->Setup_Flasks Inoculate Inoculate Flasks to ~5x10^5 CFU/mL Setup_Flasks->Inoculate Incubate_Shake Incubate at 37°C with Shaking Inoculate->Incubate_Shake Sampling Sample at Time Points (0, 2, 4, 6, 8, 12, 24h) Incubate_Shake->Sampling Serial_Dilute Perform Serial Dilutions Sampling->Serial_Dilute Plating Plate Dilutions on Agar Serial_Dilute->Plating Incubate_Plates Incubate Plates 18-24h at 37°C Plating->Incubate_Plates Count_Colonies Count Colonies (CFU/mL) Incubate_Plates->Count_Colonies Plot_Data Plot log10 CFU/mL vs. Time Count_Colonies->Plot_Data Interpret Interpret Synergy/ Bactericidal Effect Plot_Data->Interpret

Caption: Experimental workflow for the time-kill curve analysis.

Synergy_Mechanism Linearmycin_A This compound Cell_Membrane Bacterial Cell Membrane Linearmycin_A->Cell_Membrane targets Membrane_Disruption Membrane Disruption & Permeabilization Cell_Membrane->Membrane_Disruption Enhanced_Uptake Enhanced Uptake of Partner Antibiotic Membrane_Disruption->Enhanced_Uptake Synergistic_Effect Synergistic Bactericidal/Bacteriostatic Effect Membrane_Disruption->Synergistic_Effect contributes to Partner_Antibiotic Partner Antibiotic (e.g., β-lactam, Aminoglycoside) Partner_Antibiotic->Enhanced_Uptake Intracellular_Target Intracellular Target (e.g., Cell Wall Precursors, Ribosomes, DNA) Intracellular_Target->Synergistic_Effect leads to Enhanced_Uptake->Intracellular_Target increased access to

Caption: Proposed mechanism of synergy between this compound and other antibiotics.

References

Cross-Resistance Profile of Linearmycin A: A Comparative Analysis with Other Membrane-Targeting Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A detailed analysis of cross-resistance studies involving Linearmycin A reveals a complex and specific resistance profile, suggesting a distinct mechanism of action compared to other membrane-targeting antimicrobial agents. This guide provides a comparative overview of this compound's performance against other compounds, supported by experimental data, to inform researchers and drug development professionals in the field of antimicrobial resistance.

This compound, a polyene antibiotic produced by Streptomyces species, demonstrates potent activity against Gram-positive bacteria by disrupting the integrity of the cell membrane.[1][2] Resistance to this compound in the model organism Bacillus subtilis has been linked to mutations in the yfiJK two-component signaling system, which results in the upregulation of an ATP-binding cassette (ABC) transporter responsible for antibiotic efflux. A key question for the development of this compound as a therapeutic is whether this resistance mechanism confers cross-resistance to other membrane-targeting antibiotics.

Quantitative Comparison of Antimicrobial Susceptibility

To investigate the cross-resistance profile of this compound-resistant Bacillus subtilis, the minimum inhibitory concentrations (MICs) of various membrane-targeting agents were determined for both the wild-type strain and a this compound-resistant mutant (harboring a yfiJ mutation). The results are summarized in the table below.

Antimicrobial AgentClassTarget OrganismWild-Type Strain MIC (µg/mL)This compound-Resistant Strain MIC (µg/mL)Fold Change in MIC
This compound PolyeneBacillus subtilisNot explicitly providedResistant>1
Daptomycin LipopeptideBacillus subtilis0.5[3]No significant change reported~1
Nystatin PolyeneBacillus subtilisNot explicitly providedIncreased resistance reported>1
ECO-02301 PolyketideBacillus subtilisNot explicitly providedWeakly cross-resistant>1

Note: Specific MIC values for this compound, Nystatin, and ECO-02301 against the wild-type and resistant B. subtilis strains were not available in the primary literature reviewed. The table reflects the qualitative descriptions of resistance and cross-resistance found. The MIC for Daptomycin is provided as a reference from a separate study on B. subtilis.[3]

Analysis of Cross-Resistance Findings

The data indicate that the resistance mechanism highly specific to this compound does not confer broad cross-resistance to all membrane-targeting agents. Notably, resistance to Daptomycin, another agent that disrupts the bacterial cell membrane, was not significantly altered in the this compound-resistant strain. This suggests that despite both targeting the membrane, their precise mechanisms of action or the ways they are recognized by efflux pumps may differ.

Conversely, cross-resistance was observed with other polyene antibiotics like Nystatin and the structurally similar polyketide ECO-02301. The "weak" cross-resistance to ECO-02301 suggests some overlap in their interaction with the bacterial cell or the resistance machinery, though it is not as pronounced as the resistance to this compound itself. The induction of this compound resistance upon pre-exposure to Nystatin further supports the idea of a shared resistance pathway among these polyenes.

Experimental Protocols

The determination of antimicrobial susceptibility and cross-resistance is crucial for understanding the potential clinical utility of a new antibiotic. Below is a detailed methodology for a key experiment in this area.

Broth Microdilution Susceptibility Assay

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

1. Preparation of Bacterial Inoculum:

  • A single colony of the Bacillus subtilis strain (either wild-type or the mutant of interest) is inoculated into a sterile broth medium (e.g., Mueller-Hinton Broth).

  • The culture is incubated at 37°C with agitation until it reaches the exponential growth phase, typically an optical density at 600 nm (OD600) of 0.4-0.6.

  • The bacterial suspension is then diluted to a standardized concentration, usually 5 x 10^5 colony-forming units (CFU)/mL, in the appropriate test medium.

2. Preparation of Antimicrobial Dilutions:

  • The antimicrobial agents (this compound, Daptomycin, Nystatin, ECO-02301) are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

3. Inoculation and Incubation:

  • Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.

  • A growth control well (containing only bacteria and broth) and a sterility control well (containing only broth) are included on each plate.

  • The microtiter plates are incubated at 37°C for 18-24 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for assessing cross-resistance between this compound and other membrane-targeting agents.

Cross_Resistance_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis cluster_outcome Outcome wild_type Wild-Type B. subtilis mic_assay Broth Microdilution Susceptibility Assay wild_type->mic_assay resistant_mutant This compound-Resistant B. subtilis (yfiJ mutant) resistant_mutant->mic_assay antibiotics Membrane-Targeting Agents (this compound, Daptomycin, etc.) antibiotics->mic_assay data_collection Determine MIC Values mic_assay->data_collection comparison Compare MICs of WT vs. Resistant Mutant data_collection->comparison cross_resistance Assess Cross-Resistance Profile comparison->cross_resistance Resistance_Signaling_Pathway cluster_stimulus Stimulus cluster_signaling Signaling Cascade cluster_response Resistance Mechanism LinearmycinA This compound YfiJ YfiJ (Sensor Kinase) LinearmycinA->YfiJ activates YfiK YfiK (Response Regulator) YfiJ->YfiK phosphorylates yfiLMN_operon yfiLMN Operon Transcription YfiK->yfiLMN_operon activates ABC_transporter YfiLMN (ABC Transporter) Efflux Pump yfiLMN_operon->ABC_transporter expresses resistance This compound Resistance ABC_transporter->resistance confers

References

A Comparative Analysis of the Lytic Activity of Linearmycin A and Daptomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the lytic and bactericidal activities of two potent antibiotics: Linearmycin A and daptomycin (B549167). The information presented herein is supported by experimental data to facilitate an objective evaluation of their respective mechanisms of action against Gram-positive bacteria, with a particular focus on Bacillus subtilis.

Executive Summary

This compound and daptomycin are both membrane-active antibiotics that disrupt the integrity of the bacterial cell membrane. However, they exhibit fundamentally different effects on bacterial cell integrity. This compound is a lytic antibiotic that causes rapid cell rupture, while daptomycin is primarily bactericidal without inducing lysis at its minimum inhibitory concentration (MIC). This distinction is critical for understanding their therapeutic potential and applications.

Comparative Lytic and Bactericidal Activity

The following table summarizes the quantitative data available for the activity of this compound and daptomycin against Bacillus subtilis.

ParameterThis compoundDaptomycinCitation
Primary Mechanism Membrane disruption leading to cell lysisMembrane depolarization and inhibition of macromolecular synthesis[1][2][3]
Lytic Activity Induces lysisGenerally non-lytic at bactericidal concentrations; lysis may occur at supra-MIC levels[1][3]
Effective Concentration for Lysis (B. subtilis) ~6-12 µMNot applicable (non-lytic)[1]
Minimum Inhibitory Concentration (MIC) (B. subtilis) Not explicitly defined in µg/mL, but lytic at ~6-12 µM≤1 µg/mL (~0.62 µM)[1][4]
Effect on Optical Density (OD600) of B. subtilis culture Decrease of ~0.7 unitsMinimal change at MIC[1]

Mechanism of Action

This compound: A Membrane-Targeting Lytic Agent

This compound, a polyketide antibiotic, directly targets the cytoplasmic membrane of susceptible bacteria, such as Bacillus subtilis[1][2]. Its proposed mechanism involves the insertion into the lipid bilayer, leading to a rapid depolarization of the membrane[1]. This disruption of the membrane potential is followed by the loss of cellular integrity and subsequent cell lysis[1][2]. A key characteristic of linearmycin-induced lysis is its independence from active cell growth and metabolism, suggesting an intrinsic capacity to disrupt the cell membrane[1]. Due to its poor solubility, linearmycin is often delivered to target cells via extracellular vesicles produced by the synthesizing bacterium, Streptomyces sp. strain Mg1[1].

Daptomycin: A Non-Lytic Bactericidal Lipopeptide

Daptomycin is a cyclic lipopeptide antibiotic that exerts its bactericidal effect in a calcium-dependent manner[3]. It binds to the bacterial cytoplasmic membrane, leading to the formation of ion channels and subsequent potassium efflux[3]. This results in a rapid depolarization of the membrane, which in turn inhibits the synthesis of DNA, RNA, and proteins, ultimately leading to bacterial cell death[3]. Crucially, at its bactericidal concentrations, daptomycin does not typically cause cell lysis[3]. Lysis of B. subtilis has been observed with daptomycin, but this is often attributed to the secondary effect of triggering autolysins, rather than a direct lytic action of the drug itself[3].

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibiotic potency.

Protocol:

  • Prepare a series of twofold dilutions of the antibiotic (this compound or daptomycin) in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test organism (e.g., Bacillus subtilis) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (no antibiotic) and a negative control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.

Lytic Activity Assay (Optical Density Measurement)

This assay measures the ability of a compound to lyse bacterial cells by monitoring the decrease in the optical density of a bacterial culture.

Protocol:

  • Grow a culture of the test bacterium (e.g., Bacillus subtilis) to the mid-logarithmic phase of growth.

  • Dilute the culture to a starting OD600 of approximately 0.4-0.6 in fresh broth.

  • Add the test compound (this compound or daptomycin) at the desired concentration. An untreated culture serves as a control.

  • Incubate the cultures at 37°C with shaking.

  • Monitor the OD600 at regular intervals (e.g., every 30 minutes) for several hours. A significant decrease in OD600 indicates cell lysis.

Membrane Permeabilization Assay (Propidium Iodide Staining)

This assay assesses membrane integrity using the fluorescent dye propidium (B1200493) iodide (PI), which can only enter cells with compromised membranes and fluoresces upon binding to DNA.

Protocol:

  • Prepare a suspension of bacterial cells (e.g., Bacillus subtilis) in a suitable buffer (e.g., phosphate-buffered saline).

  • Add the test compound (this compound or daptomycin) to the cell suspension.

  • At various time points, add propidium iodide to a final concentration of 2-5 µM.

  • Incubate for a short period (e.g., 5-10 minutes) in the dark.

  • Measure the fluorescence intensity using a fluorometer or flow cytometer (excitation ~535 nm, emission ~617 nm). An increase in fluorescence indicates membrane permeabilization.

Membrane Depolarization Assay

This assay measures changes in the bacterial membrane potential using a voltage-sensitive fluorescent dye, such as DiSC3(5). This dye accumulates in polarized membranes, and its fluorescence is quenched. Depolarization leads to the release of the dye and an increase in fluorescence.

Protocol:

  • Wash and resuspend mid-log phase bacterial cells in a buffer containing a low concentration of potassium.

  • Add the voltage-sensitive dye (e.g., DiSC3(5) at 1-2 µM) and incubate until a stable, quenched fluorescence signal is achieved.

  • Add the test compound (this compound or daptomycin).

  • Immediately begin monitoring the fluorescence intensity over time. A rapid increase in fluorescence indicates membrane depolarization.

Visualizing the Mechanisms and Workflows

To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_linearmycin This compound cluster_daptomycin Daptomycin Linearmycin Linearmycin L_Membrane Bacterial Membrane Linearmycin->L_Membrane Targets L_Depolarization Rapid Membrane Depolarization L_Membrane->L_Depolarization Causes L_Lysis Cell Lysis L_Depolarization->L_Lysis Leads to L_Death Bacterial Cell Death L_Lysis->L_Death Results in Daptomycin Daptomycin D_Membrane Bacterial Membrane Daptomycin->D_Membrane Binds to (Ca2+ dependent) D_Depolarization Membrane Depolarization D_Membrane->D_Depolarization Causes D_Inhibition DNA/RNA/Protein Synthesis Inhibition D_Depolarization->D_Inhibition Inhibits D_Death Bacterial Cell Death (Non-Lytic) D_Inhibition->D_Death Leads to

Caption: Comparative Mechanisms of Action of this compound and Daptomycin.

G cluster_workflow Experimental Workflow for Lytic Activity Comparison Start Prepare Bacterial Culture (*B. subtilis*) MIC Determine MIC (this compound vs. Daptomycin) Start->MIC LyticAssay Lytic Activity Assay (OD600 Measurement) Start->LyticAssay MembranePerm Membrane Permeabilization (Propidium Iodide) Start->MembranePerm MembraneDepol Membrane Depolarization (Voltage-Sensitive Dye) Start->MembraneDepol Analysis Comparative Data Analysis MIC->Analysis LyticAssay->Analysis MembranePerm->Analysis MembraneDepol->Analysis

Caption: Experimental Workflow for Comparing Lytic Activity.

Conclusion

This compound and daptomycin, while both targeting the bacterial cell membrane, exhibit distinct lytic profiles. This compound is a potent lytic agent, causing rapid destruction of the bacterial cell. In contrast, daptomycin is a bactericidal antibiotic that kills bacteria primarily through membrane depolarization and subsequent metabolic inhibition, without causing lysis at typical therapeutic concentrations. This fundamental difference in their mode of action has significant implications for their potential therapeutic uses and should be a key consideration in the development of new antimicrobial strategies.

References

Safety Operating Guide

Prudent Disposal of Linearmycin A: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

San Diego, CA - This document provides essential safety and logistical information for the proper disposal of Linearmycin A, a polyene antibiotic.[1] Developed for researchers, scientists, and drug development professionals, this guide synthesizes available safety data with established protocols for handling cytotoxic compounds to ensure the safety of laboratory personnel and the environment. While the toxicological properties of this compound have not been thoroughly investigated, its biological activity necessitates a cautious approach to its disposal.[2]

Safety and Handling Profile

This compound is a polyene antibiotic isolated from Streptomyces.[1] Although one safety data sheet (SDS) suggests that small quantities may be disposed of with household waste, it also strongly advises adherence to all local, state, and federal regulations.[2] Another SDS indicates the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[3] However, due to its cytotoxic potential, it is prudent to handle this compound as a hazardous compound. General guidelines for cytotoxic waste recommend disposal by incineration or chemical neutralization.[4]

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₆₄H₁₀₁NO₁₆[5]
Molecular Weight1140.5 g/mol [5]
Recommended Storage-20°C[2]
StabilityStable under recommended storage conditions[2]
Water Hazard ClassClass 1 (Slightly hazardous for water)[2]

Experimental Protocol: Disposal of this compound

This protocol is based on general guidelines for the disposal of cytotoxic and other hazardous pharmaceutical wastes.

1. Personal Protective Equipment (PPE):

  • Wear a lab coat, safety goggles, and chemical-resistant gloves.[2]

2. Inactivation of Small Spills:

  • For small spills, absorb the material with an inert absorbent material.

  • Decontaminate the area with a suitable cleaning agent.

3. Waste Segregation and Collection:

  • All materials that have come into contact with this compound, including contaminated labware, gloves, and absorbent materials, must be treated as cytotoxic waste.[4]

  • Segregate this waste from other laboratory waste streams.[4]

  • Collect all contaminated solid waste in a designated, clearly labeled, puncture-proof container with a liner.[4] The container should be marked with the cytotoxic symbol and be red in color.[4]

  • Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled container.

4. Final Disposal:

  • All this compound waste must be disposed of through a licensed hazardous waste disposal service.

  • The primary recommended method of disposal for cytotoxic waste is high-temperature incineration.[4][6]

  • Chemical neutralization may be an alternative if incineration is not available, but this should be carried out by qualified personnel according to established protocols.[4]

  • Do not allow this compound to enter sewers or waterways.[2][3]

Disposal Workflow

start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Lab coat, gloves, goggles) start->ppe segregate Step 2: Segregate Waste (Solid vs. Liquid) ppe->segregate solid_waste Solid Waste Container (Labeled, puncture-proof) segregate->solid_waste liquid_waste Liquid Waste Container (Labeled, sealed) segregate->liquid_waste storage Step 3: Secure Temporary Storage (Designated hazardous waste area) solid_waste->storage liquid_waste->storage disposal Step 4: Arrange Professional Disposal (Licensed hazardous waste vendor) storage->disposal incineration Primary Method: High-Temperature Incineration disposal->incineration end End: Disposal Complete incineration->end

References

Safeguarding Your Research: A Guide to Handling Linearmycin A

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of Linearmycin A.

This compound, a polyene antibiotic, is a valuable compound in research with known activity against various bacteria and fungi.[1] Due to its biological activity and the limited comprehensive toxicological data, it is imperative that researchers handle this compound with a high degree of caution. The following guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal protocols to ensure a safe laboratory environment.

It is important to note that safety data sheets (SDS) for this compound present some conflicting information regarding its hazards. One source indicates potential for serious health effects such as anemia, central nervous system depression, and liver damage, while another states it is not a classified hazardous substance.[2][3] Given this discrepancy and the fact that its chemical and toxicological properties are not fully understood, a conservative approach to safety is strongly recommended.[2]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment when handling this compound, based on a comprehensive review of available safety data.

Body PartPPE RecommendationRationale
Hands Chemical-resistant gloves (e.g., nitrile)To prevent skin contact. Although one SDS states the product does not generally irritate the skin, direct contact with research compounds should always be avoided.[2]
Body Laboratory coatTo protect skin and personal clothing from accidental spills.
Eyes Safety glasses with side shields or gogglesAlthough one SDS states eye protection is "not required," it is best practice in a laboratory setting to protect eyes from potential splashes or aerosols of any chemical, especially one with unknown toxicological properties.
Respiratory Use in a well-ventilated area. A fume hood is recommended for handling powders or creating solutions.To minimize inhalation of dust or aerosols.

Operational Plan: Handling this compound

Proper handling of this compound is crucial to minimize exposure and prevent contamination. The following workflow outlines the key steps for safe handling.

G Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage prep_area Designate Handling Area gather_ppe Gather Required PPE prep_area->gather_ppe prep_sds Review Safety Data Sheet gather_ppe->prep_sds weigh Weigh Compound in Ventilated Area prep_sds->weigh Proceed with caution dissolve Dissolve in Appropriate Solvent (e.g., DMSO, Methanol) weigh->dissolve clean Clean Work Area dissolve->clean decontaminate Decontaminate Glassware clean->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste store Store at -20°C in a Tightly Sealed Container dispose_waste->store

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan

The disposal of this compound and any contaminated materials must adhere to institutional and regulatory guidelines.

Waste TypeDisposal Procedure
Unused Product For smaller quantities, some guidelines suggest disposal with household waste is possible. However, it is crucial to follow all local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of as chemical waste in a designated, sealed container.
Contaminated Packaging Disposal must be made according to official regulations. Consult your EHS office.
Solutions of this compound Treat as chemical waste. Do not pour down the drain, as it is considered slightly hazardous to water.

Emergency Procedures

In the event of an accidental exposure or spill, follow these procedures immediately.

G Emergency Response for this compound Incidents cluster_exposure Personal Exposure cluster_spill Spill start Incident Occurs skin_contact Skin Contact: Wash with soap and water. start->skin_contact eye_contact Eye Contact: Rinse with running water for several minutes. start->eye_contact inhalation Inhalation: Move to fresh air. start->inhalation ingestion Ingestion: Consult a doctor if symptoms persist. start->ingestion evacuate Evacuate Immediate Area (if large spill) start->evacuate seek_medical Seek Medical Attention if Necessary skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical ppe Wear Appropriate PPE evacuate->ppe contain Contain Spill ppe->contain cleanup Clean up Mechanically (for solids) contain->cleanup dispose Dispose of as Chemical Waste cleanup->dispose

Caption: Decision-making flowchart for responding to this compound exposures and spills.

First Aid Measures:

  • Inhalation: Move the individual to fresh air. If complaints arise, consult a doctor.

  • Skin Contact: While generally not considered a skin irritant, it is best to wash the affected area with soap and water.

  • Eye Contact: Rinse the opened eye for several minutes under running water.

  • Ingestion: If symptoms persist after ingestion, seek medical advice.

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe and productive laboratory environment. Always prioritize safety and consult your institution's safety professionals for guidance on specific procedures and regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.